ICI D1542
説明
Structure
3D Structure
特性
CAS番号 |
147332-48-7 |
|---|---|
分子式 |
C25H30N2O7 |
分子量 |
470.5 g/mol |
IUPAC名 |
(Z)-6-[(2S,4S,5R)-2-[2-(4-methyl-2-nitrophenoxy)propan-2-yl]-4-pyridin-3-yl-1,3-dioxan-5-yl]hex-4-enoic acid |
InChI |
InChI=1S/C25H30N2O7/c1-17-11-12-21(20(14-17)27(30)31)34-25(2,3)24-32-16-19(8-5-4-6-10-22(28)29)23(33-24)18-9-7-13-26-15-18/h4-5,7,9,11-15,19,23-24H,6,8,10,16H2,1-3H3,(H,28,29)/b5-4-/t19-,23-,24+/m1/s1 |
InChIキー |
VGBBXLWOWUXXFE-GWLGBLMRSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OC(C)(C)[C@H]2OC[C@H]([C@H](O2)C3=CN=CC=C3)C/C=C\CCC(=O)O)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C2OCC(C(O2)C3=CN=CC=C3)CC=CCCC(=O)O)[N+](=O)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
6-(2-(1-methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid D 1542 D1542 ICI D1542 ICI-D1542 ZD 1542 ZD1542 |
製品の起源 |
United States |
Foundational & Exploratory
ICI D1542 (ZD1542): A Dual-Action Thromboxane A2 Modulator
An In-Depth Technical Guide for Researchers and Drug Development Professionals
ICI D1542, also known as ZD1542, is a potent pharmacological agent characterized by its dual mechanism of action targeting the thromboxane A2 (TXA2) pathway. It functions as both a selective inhibitor of thromboxane A2 synthase (TXS) and a competitive antagonist of the thromboxane A2 (TP) receptor.[1] This unique profile allows it to effectively block the production of TXA2 and simultaneously prevent the action of any residual TXA2 at its receptor, making it a subject of interest for therapeutic applications where TXA2-mediated effects are pathological.
Core Mechanism of Action
This compound exerts its effects through two distinct but complementary actions:
-
Thromboxane A2 Synthase (TXS) Inhibition: The compound directly inhibits the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This leads to a significant reduction in the biosynthesis of TXA2.
-
Thromboxane A2 (TP) Receptor Antagonism: this compound competitively binds to TP receptors, preventing the binding of TXA2 and its stable mimetic, U46619. This blockade inhibits the downstream signaling cascade that leads to platelet aggregation and smooth muscle contraction.
This dual activity ensures a comprehensive blockade of the thromboxane pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's activity in various in vitro models.
Table 1: Inhibition of Thromboxane A2 Synthase (TXS)
| Preparation | Species | IC50 (µM) | Notes |
| Platelet Microsomes | Human | 0.016 | Inhibition of TXB2 production.[1] |
| Whole Blood (Collagen-Stimulated) | Human | 0.018 | --- |
| Whole Blood (Collagen-Stimulated) | Rat | 0.009 | --- |
| Whole Blood (Collagen-Stimulated) | Dog | 0.049 | --- |
Table 2: Thromboxane A2 (TP) Receptor Antagonism
| Preparation | Species | Agonist | Apparent pA2 |
| Platelets | Human | U46619 | 8.3 |
| Platelets | Rat | U46619 | 8.5 |
| Platelets | Dog | U46619 | 9.1 |
| Thoracic Aorta | Rat | U46619 | 8.6 |
| Trachea | Guinea Pig | U46619 | 8.3 |
| Lung Parenchyma | Guinea Pig | U46619 | 8.5 |
Table 3: Selectivity Against Other Prostanoid Enzymes and Receptors
| Enzyme/Receptor | Preparation | Species | IC50 (µM) | Notes |
| Cyclo-oxygenase (COX) | Human Umbilical Vein Endothelial Cells (HUVEC) | Human | > 100 | Minimal effect on COX activity.[1] |
| Prostacyclin (PGI2) Synthase | Human Umbilical Vein Endothelial Cells (HUVEC) | Human | 18.0 ± 8.6 | Weak inhibitory effect.[1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the dual mechanism of action of this compound within the arachidonic acid cascade, specifically focusing on the thromboxane A2 pathway.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Thromboxane Synthase (TXS) Inhibition in Human Platelet Microsomes
-
Preparation of Platelet Microsomes:
-
Human platelets are obtained from healthy volunteers.
-
Platelets are washed and then homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed (e.g., 10,000 g) to remove cellular debris.
-
The resulting supernatant is then ultracentrifuged (e.g., at 100,000 g) to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a buffer and stored at -80°C until use.
-
-
Enzyme Assay:
-
The reaction mixture contains the platelet microsomes, a source of PGH2 (the substrate), and varying concentrations of this compound or vehicle control.
-
The reaction is initiated by the addition of PGH2 and incubated for a short period (e.g., 1-2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping solution (e.g., an acidic solution).
-
The production of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
The concentration of this compound that causes 50% inhibition of TXB2 production (IC50) is calculated from the concentration-response curve.
-
TP Receptor Antagonism in Platelet Aggregation
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from human, rat, or dog subjects into an anticoagulant (e.g., citrate).
-
The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
-
Aggregation Assay:
-
The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
PRP is pre-incubated with various concentrations of this compound or vehicle.
-
Aggregation is induced by the addition of a submaximal concentration of the TP receptor agonist U46619.
-
The extent of platelet aggregation is recorded over time.
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by constructing Schild plots, where the dose-ratio is plotted against the antagonist concentration.
-
The apparent pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated.
-
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
Unraveling the Dual-Action Mechanism of ICI D1542: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ICI D1542, also referred to as ZD1542, is a potent pharmacological agent demonstrating a unique dual mechanism of action as both a thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist. This guide provides an in-depth analysis of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action
This compound exerts its effects through two primary, synergistic actions:
-
Inhibition of Thromboxane A2 Synthase (TXS): The compound directly inhibits the enzyme responsible for the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. This inhibition leads to a decrease in TXA2 production.
-
Antagonism of Thromboxane A2 (TP) Receptors: Concurrently, this compound acts as a competitive antagonist at TP receptors. This action blocks the effects of any remaining or exogenous TXA2, preventing downstream signaling that leads to platelet activation and smooth muscle contraction.
This dual activity makes this compound a highly effective agent in modulating thromboxane-mediated physiological responses.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound from in vitro studies.
Table 1: Inhibition of Thromboxane B2 (TXB2) Production
| Parameter | Species | Preparation | Value (µM) |
| IC50 | Human | Platelet Microsomal | 0.016[1] |
| IC50 | Human | Whole Blood (Collagen-Stimulated) | 0.018[1] |
| IC50 | Rat | Whole Blood (Collagen-Stimulated) | 0.009[1] |
| IC50 | Dog | Whole Blood (Collagen-Stimulated) | 0.049[1] |
Table 2: TP-Receptor Antagonist Activity
| Parameter | Species | Preparation | Value (pA2) |
| Apparent pA2 | Human | Platelets (U46619-induced aggregation) | 8.3[1] |
| Apparent pA2 | Rat | Platelets (U46619-induced aggregation) | 8.5[1] |
| Apparent pA2 | Dog | Platelets (U46619-induced aggregation) | 9.1[1] |
| Apparent pA2 | Rat | Thoracic Aorta (U46619-mediated contractions) | 8.6[1] |
| Apparent pA2 | Guinea-pig | Trachea (U46619-mediated contractions) | 8.3[1] |
| Apparent pA2 | Guinea-pig | Lung Parenchyma (U46619-mediated contractions) | 8.5[1] |
Table 3: Selectivity Profile
| Parameter | Preparation | Value (µM) |
| IC50 | Cultured Human Umbilical Vein Endothelial Cell (HUVEC) Cyclo-oxygenase | > 100[1] |
| IC50 | HUVEC Prostacyclin (PGI2) Synthase | 18.0 +/- 8.6[1] |
Signaling Pathway
The signaling pathway affected by this compound is central to hemostasis and inflammation. The following diagram illustrates the points of intervention of the compound.
Caption: Dual mechanism of this compound: Inhibition of TXA2 synthesis and antagonism of the TP receptor.
Experimental Protocols
The following outlines the methodologies for the key experiments cited in the evaluation of this compound.
Thromboxane B2 (TXB2) Production Assay in Human Platelet Microsomes
-
Objective: To determine the in vitro inhibitory effect of this compound on thromboxane A2 synthase.
-
Methodology:
-
Human platelet microsomes were prepared as the source of thromboxane A2 synthase.
-
Various concentrations of this compound were pre-incubated with the microsomal preparation.
-
The enzymatic reaction was initiated by the addition of the substrate, arachidonic acid.
-
The reaction was allowed to proceed for a specified time and then terminated.
-
The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), was quantified using a specific radioimmunoassay or enzyme immunoassay.
-
The IC50 value, the concentration of this compound required to inhibit TXB2 production by 50%, was calculated from the concentration-response curve.[1]
-
Whole Blood Thromboxane Synthesis Assay
-
Objective: To assess the inhibitory effect of this compound on collagen-stimulated TXS in a more physiologically relevant matrix.
-
Methodology:
-
Freshly drawn whole blood from human, rat, and dog subjects was used.
-
Aliquots of whole blood were incubated with varying concentrations of this compound.
-
Platelet activation and subsequent TXA2 synthesis were stimulated by the addition of collagen.
-
After a defined incubation period, the reaction was stopped, and plasma was separated.
-
TXB2 levels in the plasma were measured by immunoassay.
-
IC50 values were determined by plotting the percentage inhibition of TXB2 formation against the concentration of this compound.[1]
-
Platelet Aggregation Assay
-
Objective: To evaluate the TP-receptor antagonist activity of this compound.
-
Methodology:
-
Platelet-rich plasma (PRP) was prepared from human, rat, and dog blood.
-
Platelet aggregation was monitored using a turbidimetric aggregometer.
-
A concentration-response curve to the TP-receptor agonist U46619 was established to determine the concentration causing submaximal aggregation.
-
PRP was pre-incubated with various concentrations of this compound.
-
Aggregation was then induced by the pre-determined concentration of U46619.
-
The inhibitory effect of this compound was quantified, and apparent pA2 values were calculated using a Schild plot analysis to determine the affinity of the antagonist for the TP receptor.[1]
-
Smooth Muscle Contraction Assay
-
Objective: To determine the TP-receptor antagonist activity in vascular and pulmonary smooth muscle.
-
Methodology:
-
Tissue preparations of rat thoracic aorta, guinea-pig trachea, and lung parenchyma were mounted in organ baths containing a physiological salt solution.
-
Isometric contractions were recorded.
-
Cumulative concentration-response curves to the TP-receptor agonist U46619 were generated.
-
The tissue preparations were then incubated with different concentrations of this compound.
-
The concentration-response curves to U46619 were repeated in the presence of the antagonist.
-
The parallel rightward shift of the concentration-response curves was used to calculate the apparent pA2 values, indicating the potency of this compound as a TP-receptor antagonist in these tissues.[1]
-
The following workflow diagram illustrates the general experimental process for evaluating the antagonist activity of this compound.
Caption: General experimental workflow for determining the antagonist activity of this compound.
References
ZD1542: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZD1542, a potent dual-action antagonist of the thromboxane pathway. This document consolidates key chemical information, mechanism of action, quantitative pharmacological data, and detailed experimental protocols to support further research and development efforts.
Core Compound Information
Chemical Name: 4(Z)-6-[(2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid
Chemical Structure:
(A 2D chemical structure diagram would be inserted here if the tool supported image generation. For the purpose of this text-based output, a detailed description is provided.)
The molecule features a hex-4-enoic acid chain connected to a substituted 1,3-dioxane ring. The dioxane ring is substituted at the 2-position with a 1-methyl-1-(2-nitro-4-tolyloxy)ethyl group and at the 4-position with a pyridin-3-yl group. The stereochemistry of the dioxane ring is specified as (2S, 4S, 5R).
Mechanism of Action
ZD1542 exhibits a dual mechanism of action, functioning as both a potent thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist .
-
Thromboxane A2 Synthase Inhibition: ZD1542 directly inhibits the action of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This inhibition leads to a redirection of the arachidonic acid cascade, resulting in an increased production of other prostanoids, notably prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α)[1]. The elevated levels of PGD2, a potent anti-aggregatory agent, contribute significantly to the overall anti-platelet effect of ZD1542[2].
-
Thromboxane A2 (TP) Receptor Antagonism: Independently of its enzyme inhibitory activity, ZD1542 acts as a competitive antagonist at the thromboxane A2 (TP) receptor. By blocking this receptor, it prevents the binding of any endogenously produced TXA2, thereby inhibiting its pro-aggregatory and vasoconstrictive effects[1].
This dual activity makes ZD1542 a highly effective inhibitor of platelet aggregation and smooth muscle contraction induced by arachidonic acid and its downstream metabolites.
Signaling Pathway Diagram
Caption: Signaling pathway of ZD1542's dual action.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of ZD1542 from various studies.
Table 1: Thromboxane A2 Synthase Inhibitory Activity
| Assay Condition | Species | IC50 (µM) |
| Human Platelet Microsomal TXB2 Production | Human | 0.016[1] |
| Collagen-Stimulated TXS in Whole Blood | Human | 0.018[1] |
| Collagen-Stimulated TXS in Whole Blood | Rat | 0.009[1] |
| Collagen-Stimulated TXS in Whole Blood | Dog | 0.049[1] |
| Cultured HUVEC Cyclo-oxygenase | Human | > 100[1] |
| Cultured HUVEC Prostacyclin Synthase | Human | 18.0 ± 8.6[1] |
Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity
| Preparation | Agonist | Species | Apparent pA2 |
| Platelet Aggregation | U46619 | Human | 8.3[1] |
| Platelet Aggregation | U46619 | Rat | 8.5[1] |
| Platelet Aggregation | U46619 | Dog | 9.1[1] |
| Rat Thoracic Aorta Contraction | U46619 | Rat | 8.6[1] |
| Guinea-pig Trachea Contraction | U46619 | Guinea-pig | 8.3[1] |
| Guinea-pig Lung Parenchyma Contraction | U46619 | Guinea-pig | 8.5[1] |
Experimental Protocols
Measurement of Thromboxane B2 (TXB2) Production in Human Platelet Microsomes
This protocol outlines a method to assess the inhibitory effect of ZD1542 on thromboxane A2 synthase in a cell-free system.
1. Preparation of Platelet Microsomes:
- Collect human blood into anticoagulant (e.g., acid-citrate-dextrose).
- Prepare platelet-rich plasma (PRP) by centrifugation at 200 x g for 15 minutes.
- Pellet platelets from PRP by centrifugation at 2000 x g for 15 minutes.
- Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend.
- Lyse the platelets by sonication or freeze-thaw cycles.
- Isolate the microsomal fraction by ultracentrifugation (e.g., 100,000 x g for 60 minutes).
- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Inhibition Assay:
- Pre-incubate the platelet microsomes with varying concentrations of ZD1542 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., 10 µM).
- Incubate for a defined period (e.g., 10 minutes) at 37°C.
- Terminate the reaction by adding a stopping solution (e.g., indomethacin in ethanol to inhibit further cyclooxygenase activity, followed by acidification).
- Measure the concentration of the stable TXA2 metabolite, TXB2, in the supernatant using a validated method such as an Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA).
3. Data Analysis:
- Generate a standard curve for TXB2.
- Calculate the percentage inhibition of TXB2 production at each concentration of ZD1542 compared to the vehicle control.
- Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
U46619-Induced Platelet Aggregation Assay
This protocol describes the evaluation of ZD1542's antagonist activity at the TP receptor on human platelets.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect human venous blood into 3.2% sodium citrate (9:1 blood to citrate ratio).
- Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used as a reference for 100% aggregation.
2. Aggregation Measurement:
- Use a light transmission aggregometer, maintaining the sample temperature at 37°C.
- Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).
- Pipette a known volume of PRP into a cuvette with a stir bar.
- Add varying concentrations of ZD1542 or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).
- Initiate platelet aggregation by adding a fixed concentration of the TP receptor agonist, U46619.
- Record the change in light transmission over time until a maximal aggregation response is observed.
3. Data Analysis:
- Measure the maximum aggregation percentage for each concentration of ZD1542.
- Construct concentration-response curves for U46619 in the absence and presence of different concentrations of ZD1542.
- Calculate the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist).
- Determine the apparent pA2 value from a Schild plot, which is a measure of the antagonist's affinity for the receptor.
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of ZD1542.
References
An In-depth Technical Guide to ZD1542: A Dual-Action Thromboxane Synthase Inhibitor and Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZD1542, a potent molecule with a dual mechanism of action targeting the thromboxane A2 (TXA2) pathway. ZD1542 acts as both a thromboxane synthase inhibitor and a thromboxane A2 (TP) receptor antagonist. This document collates available quantitative data, outlines detailed experimental protocols for its in-vitro evaluation, and presents key signaling pathways and experimental workflows through standardized diagrams. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the pharmacological profile of this compound.
Introduction
Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid, playing a pivotal role in a range of physiological and pathophysiological processes.[1] Synthesized by thromboxane synthase (TXAS), TXA2 mediates its effects through the G-protein coupled thromboxane A2 receptor (TP receptor).[1] Its primary functions include inducing platelet aggregation and vasoconstriction, making it a key player in hemostasis and thrombosis.[2][3][4] Dysregulation of the TXA2 pathway has been implicated in cardiovascular diseases, inflammatory conditions, and cancer progression.[1][2][5]
Consequently, the development of agents that modulate this pathway, such as thromboxane synthase inhibitors and TP receptor antagonists, has been a significant area of therapeutic interest.[6][7] ZD1542 (4(Z)-6-[2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid) is a notable compound that combines both of these inhibitory activities in a single molecule.[8] This dual action offers a potentially more comprehensive blockade of the thromboxane pathway compared to agents with a single mechanism of action.[9]
Mechanism of Action
ZD1542 exhibits a dual mechanism of action:
-
Thromboxane Synthase (TXS) Inhibition: It directly inhibits the enzymatic activity of thromboxane synthase, the terminal enzyme in the biosynthesis of TXA2 from prostaglandin H2 (PGH2). This action reduces the production of TXA2.[8]
-
Thromboxane A2 (TP) Receptor Antagonism: It competitively blocks the TP receptor, thereby preventing the binding of TXA2 and other prostanoid agonists, such as PGH2, and inhibiting downstream signaling.[6][8]
This combined approach not only reduces the synthesis of a key pro-thrombotic and vasoconstrictive mediator but also blocks the receptor through which any remaining TXA2 or other agonists would act.
Quantitative Data
The following tables summarize the reported in-vitro activity of ZD1542 across various experimental systems and species.[8]
Table 1: Thromboxane Synthase (TXS) Inhibitory Activity of ZD1542
| Experimental System | Species | IC50 (µM) |
| Platelet Microsomes | Human | 0.016 |
| Collagen-Stimulated Whole Blood | Human | 0.018 |
| Collagen-Stimulated Whole Blood | Rat | 0.009 |
| Collagen-Stimulated Whole Blood | Dog | 0.049 |
Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of ZD1542
| Preparation | Agonist | Species | Apparent pA2 |
| Platelets (Aggregation) | U46619 | Human | 8.3 |
| Platelets (Aggregation) | U46619 | Rat | 8.5 |
| Platelets (Aggregation) | U46619 | Dog | 9.1 |
| Thoracic Aorta (Contraction) | U46619 | Rat | 8.6 |
| Trachea (Contraction) | U46619 | Guinea-Pig | 8.3 |
| Lung Parenchyma (Contraction) | U46619 | Guinea-Pig | 8.5 |
Table 3: Selectivity of ZD1542
| Enzyme/Receptor | Species | Activity (IC50 or other) |
| Cyclo-oxygenase (HUVEC) | Human | > 100 µM |
| Prostacyclin (PGI2) Synthase (HUVEC) | Human | 18.0 ± 8.6 µM |
Signaling Pathways and Experimental Workflows
Thromboxane A2 Signaling Pathway and Inhibition by ZD1542
The following diagram illustrates the biosynthesis of Thromboxane A2 and its downstream signaling, highlighting the points of intervention by ZD1542.
Caption: Thromboxane A2 synthesis and signaling pathway with points of inhibition by ZD1542.
Experimental Workflow for In-Vitro Evaluation of ZD1542
The diagram below outlines a typical workflow for the in-vitro characterization of a dual-action thromboxane modulator like ZD1542.
Caption: In-vitro experimental workflow for characterizing a dual TXS inhibitor and TP antagonist.
Experimental Protocols
The following are detailed, representative protocols for the key in-vitro experiments used to characterize ZD1542.
Thromboxane Synthase Inhibition Assay (Human Platelet Microsomes)
Objective: To determine the IC50 value of ZD1542 for the inhibition of thromboxane synthase.
Materials:
-
Human platelet microsomes
-
ZD1542 stock solution (in DMSO)
-
Arachidonic acid
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of ZD1542 in the assay buffer.
-
In a microplate, add the human platelet microsomes to each well.
-
Add the different concentrations of ZD1542 or vehicle (DMSO) to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction (e.g., by adding a stopping solution or by placing on ice).
-
Measure the concentration of the stable TXA2 metabolite, TXB2, in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of TXB2 formation against the logarithm of the ZD1542 concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Thromboxane Receptor (TP) Antagonism Assay (Platelet Aggregation)
Objective: To determine the apparent pA2 value of ZD1542 for the antagonism of TP receptor-mediated platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from human, rat, or dog blood
-
ZD1542 stock solution (in DMSO)
-
U46619 (a stable TXA2 mimetic) stock solution
-
Saline
-
Platelet aggregometer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Adjust the platelet count of the PRP as required.
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add various concentrations of ZD1542 or vehicle (DMSO) to the PRP and incubate for 5 minutes.
-
Induce platelet aggregation by adding a fixed concentration of U46619.
-
Record the change in light transmission for 5-10 minutes to measure the extent of aggregation.
-
Generate concentration-response curves for U46619 in the absence and presence of different concentrations of ZD1542.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist (ZD1542) concentration to determine the apparent pA2 value.
Vascular Smooth Muscle Contraction Assay
Objective: To assess the antagonist activity of ZD1542 on TP receptor-mediated vascular smooth muscle contraction.
Materials:
-
Isolated rat thoracic aorta rings
-
Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2
-
ZD1542 stock solution (in DMSO)
-
U46619 stock solution
-
Organ bath system with isometric force transducers
Procedure:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension of approximately 1-2 grams for at least 60 minutes.
-
Induce a reference contraction (e.g., with KCl) to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
Add different concentrations of ZD1542 or vehicle to the organ baths and incubate for 30 minutes.
-
Generate cumulative concentration-response curves for U46619-induced contraction in the absence and presence of ZD1542.
-
Measure the isometric tension generated.
-
Calculate the apparent pA2 value using a Schild plot as described in the platelet aggregation assay.
Conclusion
ZD1542 is a potent dual-action compound that effectively inhibits thromboxane synthase and antagonizes the thromboxane A2 receptor in vitro. The quantitative data demonstrate its sub-micromolar to nanomolar potency across different species and experimental systems. The provided experimental protocols offer a framework for the pharmacological characterization of this and similar molecules. The unique dual mechanism of ZD1542 suggests a potential for a more complete and effective modulation of the thromboxane pathway, which warrants further investigation for its therapeutic potential in cardiovascular and inflammatory diseases. This technical guide serves as a valuable resource for researchers aiming to build upon the existing knowledge of this compound.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. academic.oup.com [academic.oup.com]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biodatacorp.com [biodatacorp.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharmacological manipulation of the thromboxane pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD1542: A Comprehensive Technical Review of its Thromboxane A2 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ZD1542, a potent molecule with a dual mechanism of action targeting the thromboxane A2 (TXA2) pathway. ZD1542 acts as both a competitive antagonist of the thromboxane A2 (TP) receptor and an inhibitor of thromboxane A2 synthase (TXS). This dual activity makes it a significant compound of interest in the study of thrombosis, vasoconstriction, and other pathophysiological processes mediated by TXA2. This document summarizes key quantitative data, details experimental methodologies used to characterize its activity, and provides visual representations of its mechanism and related signaling pathways.
Core Mechanism of Action
ZD1542 exerts its pharmacological effects through two distinct but complementary mechanisms:
-
Thromboxane A2 Synthase (TXS) Inhibition: ZD1542 inhibits the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This action reduces the production of the primary agonist of the TP receptor.
-
Thromboxane A2 (TP) Receptor Antagonism: ZD1542 competitively blocks the TP receptor, thereby preventing the binding of any remaining TXA2 and other TP receptor agonists, such as the endoperoxide PGH2. This blockade directly inhibits the downstream signaling cascade that leads to platelet aggregation and smooth muscle contraction.
The inhibition of TXS by ZD1542 leads to an accumulation of the precursor PGH2. This substrate can then be shunted towards the production of other prostanoids, such as prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), and prostaglandin F2α (PGF2α)[1]. The formation of PGD2, in particular, may contribute to the overall anti-aggregatory effect of ZD1542, as PGD2 is a potent inhibitor of platelet aggregation[2].
Quantitative Data Summary
The following tables summarize the in vitro potency of ZD1542 as a TXS inhibitor and a TP receptor antagonist across various species and experimental preparations.
Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of ZD1542
| Preparation | Species | IC50 (µM) |
| Platelet Microsomes | Human | 0.016 |
| Collagen-Stimulated Whole Blood | Human | 0.018 |
| Collagen-Stimulated Whole Blood | Rat | 0.009 |
| Collagen-Stimulated Whole Blood | Dog | 0.049 |
Data sourced from Leff et al., 1993[1].
Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of ZD1542
| Preparation | Agonist | Species | Apparent pA2 |
| Platelet Aggregation | U46619 | Human | 8.3 |
| Platelet Aggregation | U46619 | Rat | 8.5 |
| Platelet Aggregation | U46619 | Dog | 9.1 |
| Thoracic Aorta Contraction | U46619 | Rat | 8.6 |
| Trachea Contraction | U46619 | Guinea-pig | 8.3 |
| Lung Parenchyma Contraction | U46619 | Guinea-pig | 8.5 |
pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of the agonist. Data sourced from Leff et al., 1993[1].
Table 3: Selectivity of ZD1542
| Enzyme/Receptor | Species | Activity | IC50 (µM) |
| Cyclo-oxygenase (HUVEC) | Human | Little to no effect | > 100 |
| Prostacyclin (PGI2) Synthase | Human | Weak inhibition | 18.0 +/- 8.6 |
HUVEC: Human Umbilical Vein Endothelial Cell. Data sourced from Leff et al., 1993[1].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ZD1542.
Thromboxane A2 Synthase (TXS) Inhibition Assay (Human Platelet Microsomes)
-
Objective: To determine the concentration-dependent inhibition of TXS by ZD1542 in a cell-free system.
-
Protocol:
-
Human platelet microsomes are prepared as the source of TXS.
-
Microsomes are incubated with varying concentrations of ZD1542.
-
The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using a specific radioimmunoassay or enzyme immunoassay.
-
The concentration of ZD1542 that causes 50% inhibition of TXB2 production (IC50) is calculated from the concentration-response curve.
-
Platelet Aggregation Assay
-
Objective: To evaluate the functional TP receptor antagonist activity of ZD1542 by measuring its ability to inhibit agonist-induced platelet aggregation.
-
Protocol:
-
Platelet-rich plasma (PRP) is prepared from whole blood samples from humans, rats, or dogs.
-
PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
Varying concentrations of ZD1542 are added to the PRP and incubated for a short period.
-
A submaximal concentration of the TP receptor agonist U46619 is added to induce platelet aggregation.
-
The change in light transmission is recorded over time to measure the extent of aggregation.
-
Concentration-response curves for U46619 are generated in the absence and presence of different concentrations of ZD1542.
-
The apparent pA2 value is determined from a Schild plot analysis, providing a measure of the antagonist's potency.
-
Smooth Muscle Contraction Assay (e.g., Rat Thoracic Aorta)
-
Objective: To assess the TP receptor antagonist activity of ZD1542 in vascular smooth muscle.
-
Protocol:
-
Rings of rat thoracic aorta are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The aortic rings are connected to isometric force transducers to record changes in tension.
-
The tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to the TP receptor agonist U46619 are constructed to establish a baseline contractile response.
-
The tissues are washed, and then incubated with a specific concentration of ZD1542 for a defined period.
-
A second concentration-response curve to U46619 is then generated in the presence of ZD1542.
-
This process is repeated with different concentrations of ZD1542.
-
The rightward shift in the concentration-response curves is used to calculate the apparent pA2 value, indicating the antagonist potency of ZD1542 in this tissue.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Dual mechanism of action of ZD1542.
Caption: Experimental workflow for platelet aggregation assay.
Caption: Logical relationship of ZD1542's dual activity.
References
- 1. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of PGD(2) Contributes to the Anti-aggregatory Efficacy of ZD1542, a Thromboxane A(2) Synthase Inhibitor and TP Receptor Antagonist, in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling ICI D1542: A Dual-Action Thromboxane Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ICI D1542, also known as ZD1542, is a potent and selective pharmaceutical compound that simultaneously inhibits thromboxane A2 synthase (TXS) and blocks the thromboxane A2 (TP) receptor.[1] This dual mechanism of action positions it as a significant tool in the study of thrombosis, hemostasis, and inflammatory processes mediated by thromboxane A2 (TXA2). The rationale behind developing dual TXS inhibitors and TP receptor antagonists lies in overcoming the limitations of single-target agents. While TXS inhibitors effectively block the production of TXA2, they can lead to an accumulation of the precursor molecule, prostaglandin H2 (PGH2), which can still activate TP receptors. By concurrently antagonizing the TP receptor, compounds like this compound prevent the pro-aggregatory and vasoconstrictive effects of both TXA2 and PGH2, offering a more complete blockade of this critical signaling pathway.
This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical pharmacology of this compound, presenting available quantitative data, outlining representative experimental protocols, and visualizing its mechanism of action.
Chemical Identity
-
Systematic Name: 4(Z)-6-[(2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid[1]
-
Alternate Names: ZD1542
Mechanism of Action
This compound exerts its pharmacological effects through a dual mechanism targeted at the thromboxane A2 pathway:
-
Thromboxane A2 Synthase (TXS) Inhibition: this compound directly inhibits the enzymatic activity of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). By inhibiting TXS, this compound effectively reduces the production of the potent prothrombotic and vasoconstrictive agent, TXA2.[1]
-
Thromboxane A2 (TP) Receptor Antagonism: Simultaneously, this compound acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor). This prevents the binding of any residual TXA2, as well as its precursor PGH2, to the receptor, thereby blocking the downstream signaling cascade that leads to platelet aggregation and smooth muscle contraction.[1]
The following diagram illustrates the signaling pathway and the points of intervention by this compound.
Caption: Dual mechanism of this compound on the thromboxane pathway.
Preclinical Data
The in vitro activity of this compound has been evaluated in a range of assays using platelets and smooth muscle preparations from various species, including humans.[1] The following tables summarize the key quantitative findings.
Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of this compound
| Preparation | Agonist | Species | IC50 (µM) |
| Platelet Microsomes | - | Human | 0.016 |
| Whole Blood | Collagen | Human | 0.018 |
| Whole Blood | Collagen | Rat | 0.009 |
| Whole Blood | Collagen | Dog | 0.049 |
| Data from Leigh, P. J., et al. (1993).[1] |
Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of this compound
| Preparation | Agonist | Species | Apparent pA2 |
| Platelets (Aggregation) | U46619 | Human | 8.3 |
| Platelets (Aggregation) | U46619 | Rat | 8.5 |
| Platelets (Aggregation) | U46619 | Dog | 9.1 |
| Thoracic Aorta (Contraction) | U46619 | Rat | 8.6 |
| Trachea (Contraction) | U46619 | Guinea Pig | 8.3 |
| Lung Parenchyma (Contraction) | U46619 | Guinea Pig | 8.5 |
| Data from Leigh, P. J., et al. (1993).[1] |
Table 3: Selectivity Profile of this compound
| Enzyme/Receptor | Species | IC50 (µM) |
| Cyclo-oxygenase (HUVEC) | Human | > 100 |
| Prostacyclin (PGI2) Synthase | Human | 18.0 ± 8.6 |
| Data from Leigh, P. J., et al. (1993).[1] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are representative methodologies for the key experiments cited, based on standard laboratory practices.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by a TP receptor agonist (U46619).
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human, rat, or dog subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.
-
Assay Procedure:
-
Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
The TP receptor agonist U46619 is added to induce platelet aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The apparent pA2 values are calculated using a Schild plot to quantify the antagonist potency of this compound.
Smooth Muscle Contraction Assay
Objective: To evaluate the antagonist effect of this compound on the contraction of vascular and airway smooth muscle induced by a TP receptor agonist.
Methodology:
-
Tissue Preparation: Thoracic aorta (rat), trachea (guinea pig), or lung parenchyma (guinea pig) are dissected and placed in an oxygenated physiological salt solution.
-
Organ Bath Setup: Tissue preparations are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
Isometric Tension Recording: Changes in muscle tension are recorded isometrically using a force-displacement transducer.
-
Assay Procedure:
-
Tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to the TP receptor agonist U46619 are generated in the absence and presence of increasing concentrations of this compound.
-
-
Data Analysis: The apparent pA2 values are determined from the parallel rightward shifts of the concentration-response curves in the presence of the antagonist.
The following diagram illustrates a generalized workflow for in vitro evaluation of a dual TXS inhibitor and TP receptor antagonist.
Caption: Generalized workflow for in vitro characterization.
Discovery and History
Specific details regarding the discovery and development history of this compound by Imperial Chemical Industries (ICI) are not extensively documented in publicly available literature. However, its development can be situated within the broader context of research in the late 1980s and early 1990s focused on discovering more effective antiplatelet and antithrombotic agents. The limitations of existing therapies, such as aspirin, which has a non-specific mechanism of action, spurred the investigation into more targeted approaches to modulate the arachidonic acid cascade. The development of dual-action compounds like this compound represents a rational drug design approach to achieve a more complete and selective inhibition of the prothrombotic effects of thromboxane A2.
Conclusion
This compound is a potent and selective dual-acting inhibitor of thromboxane A2 synthase and antagonist of the thromboxane A2 receptor. In vitro studies have demonstrated its efficacy in inhibiting platelet aggregation and smooth muscle contraction across multiple species. While further information on its in vivo activity and clinical development is limited in the public domain, the preclinical profile of this compound highlights its potential as a valuable research tool for investigating the pathophysiology of thrombotic and inflammatory diseases. The data and methodologies presented in this whitepaper provide a foundation for researchers and drug development professionals interested in the continued exploration of thromboxane modulation.
References
ZD1542: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD1542 is a potent and selective dual-action molecule that functions as both a thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist.[1] Developed by Zeneca Pharmaceuticals, its unique pharmacological profile offers a comprehensive approach to blocking the thromboxane pathway, which is critically involved in platelet aggregation and vasoconstriction. This technical guide provides an in-depth overview of the pharmacological properties of ZD1542, based on available in vitro data. Information regarding in vivo efficacy, pharmacokinetics, and clinical trials is not extensively available in the public domain, suggesting that the compound's development may have been discontinued at the preclinical stage.
Core Pharmacological Properties
ZD1542 exhibits a dual mechanism of action, targeting two key components of the thromboxane A2 signaling cascade.
Thromboxane A2 Synthase (TXS) Inhibition
ZD1542 is a potent inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This inhibition leads to a reduction in the production of TXA2, a primary mediator of platelet activation and aggregation.[1]
Thromboxane A2 (TP) Receptor Antagonism
In addition to inhibiting TXA2 synthesis, ZD1542 acts as a competitive antagonist at the thromboxane A2 (TP) receptor.[1] By blocking this receptor, it prevents the binding of any residual TXA2, as well as other prostanoid receptor agonists, thereby inhibiting downstream signaling pathways that lead to platelet aggregation and smooth muscle contraction.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for ZD1542 from in vitro studies.
Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of ZD1542 [1]
| System | Species | IC50 (µM) |
| Platelet Microsomes | Human | 0.016 |
| Collagen-Stimulated Whole Blood | Human | 0.018 |
| Collagen-Stimulated Whole Blood | Rat | 0.009 |
| Collagen-Stimulated Whole Blood | Dog | 0.049 |
Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of ZD1542 [1]
| Preparation | Species | Agonist | Apparent pA2 |
| Platelets | Human | U46619 | 8.3 |
| Platelets | Rat | U46619 | 8.5 |
| Platelets | Dog | U46619 | 9.1 |
| Thoracic Aorta | Rat | U46619 | 8.6 |
| Trachea | Guinea Pig | U46619 | 8.3 |
| Lung Parenchyma | Guinea Pig | U46619 | 8.5 |
Table 3: Selectivity Profile of ZD1542 [1]
| Enzyme/Receptor | Preparation | Species | IC50 (µM) |
| Cyclo-oxygenase | HUVEC | Human | > 100 |
| Prostacyclin (PGI2) Synthase | HUVEC | Human | 18.0 ± 8.6 |
HUVEC: Human Umbilical Vein Endothelial Cell
Signaling Pathways and Mechanism of Action
The dual action of ZD1542 effectively interrupts the thromboxane A2 signaling pathway at two distinct points. The following diagram illustrates this mechanism.
Experimental Protocols
While the precise, detailed experimental protocols for the studies on ZD1542 are not fully available, the following sections describe the standard methodologies for the key assays used to characterize this compound.
Thromboxane A2 Synthase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of thromboxane A2 synthase.
Platelet Aggregation Assay
This assay measures the effect of a compound on platelet aggregation induced by a TP receptor agonist, such as U46619.
Smooth Muscle Contraction Assay (Schild Analysis)
This assay is used to determine the antagonist potency (pA2) of a compound on smooth muscle tissue.
In Vivo Pharmacology and Pharmacokinetics
A thorough search of publicly available scientific literature did not yield any comprehensive in vivo efficacy, safety, or pharmacokinetic data for ZD1542. The absence of such information suggests that the compound may not have progressed beyond preclinical in vitro characterization.
Conclusion
ZD1542 is a well-characterized dual-action inhibitor of the thromboxane A2 pathway in vitro. Its potent inhibition of thromboxane A2 synthase and antagonism of the TP receptor make it a compelling molecule from a pharmacological standpoint. However, the lack of available in vivo and clinical data limits a complete understanding of its therapeutic potential. This technical guide provides a comprehensive summary of the currently known pharmacological profile of ZD1542, intended to serve as a valuable resource for researchers and scientists in the field of drug development.
References
In Vitro Profile of ICI D1542 (ZD1542): A Dual-Action Thromboxane Modulator
An in-depth analysis of the preclinical in vitro data for ICI D1542 (also known as ZD1542), a potent molecule with a dual mechanism of action targeting the thromboxane A2 pathway. This technical guide provides a comprehensive overview of its inhibitory and antagonistic activities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Quantitative In Vitro Pharmacology Data
The following tables summarize the key quantitative data from in vitro studies of this compound, demonstrating its potency as both a thromboxane A2 synthase inhibitor and a thromboxane A2 receptor antagonist.
Table 1: Thromboxane A2 Synthase Inhibition
| Species | Preparation | Parameter | Value (µM) |
| Human | Platelet Microsomes | IC50 (TXB2 production) | 0.016 |
| Human | Whole Blood | IC50 (Collagen-stimulated TXS) | 0.018 |
| Rat | Whole Blood | IC50 (Collagen-stimulated TXS) | 0.009 |
| Dog | Whole Blood | IC50 (Collagen-stimulated TXS) | 0.049 |
Table 2: Thromboxane A2 (TP) Receptor Antagonism
| Species | Preparation | Agonist | Parameter | Value (pA2) |
| Human | Platelets | U46619 | Apparent pA2 | 8.3 |
| Rat | Platelets | U46619 | Apparent pA2 | 8.5 |
| Dog | Platelets | U46619 | Apparent pA2 | 9.1 |
| Rat | Thoracic Aorta | U46619 | Apparent pA2 | 8.6 |
| Guinea-Pig | Trachea | U46619 | Apparent pA2 | 8.3 |
| Guinea-Pig | Lung Parenchyma | U46619 | Apparent pA2 | 8.5 |
Table 3: Selectivity Profile
| Target | Preparation | Parameter | Value (µM) |
| Cyclo-oxygenase | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 | > 100 |
| Prostacyclin (PGI2) Synthase | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 | 18.0 +/- 8.6 |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the evaluation of this compound.
Thromboxane A2 Synthase Activity Assay
This assay determines the inhibitory activity of this compound on thromboxane A2 synthase.
-
Preparation of Platelet Microsomes: Human platelets are isolated and subjected to microsomal preparation to enrich for thromboxane A2 synthase.
-
Incubation: The platelet microsomal preparation is incubated with this compound at varying concentrations.
-
Measurement of TXB2 Production: The production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, is measured. This is quantified to determine the extent of enzyme inhibition.
-
Data Analysis: The concentration of this compound that inhibits TXB2 production by 50% (IC50) is calculated.[1]
Whole Blood Thromboxane Synthesis Assay
This assay assesses the effect of this compound on thromboxane synthesis in a more physiologically relevant whole blood environment.
-
Blood Collection: Whole blood is collected from human, rat, and dog subjects.
-
Stimulation: Collagen is used to stimulate thromboxane synthesis in the whole blood samples.
-
Incubation with this compound: The blood samples are incubated with a range of concentrations of this compound.
-
Measurement of Prostanoids: The levels of TXB2, as well as prostaglandins PGD2, PGE2, and PGF2α, are measured to assess the inhibition of thromboxane synthase and any potential shunting of the metabolic pathway.
-
Data Analysis: The IC50 value for the inhibition of collagen-stimulated TXB2 formation is determined.[1]
Platelet Aggregation Assay
This assay evaluates the antagonistic effect of this compound on the thromboxane A2 receptor (TP receptor) in platelets.
-
Platelet Preparation: Platelet-rich plasma is prepared from human, rat, and dog blood.
-
Incubation: The platelets are incubated with various concentrations of this compound.
-
Induction of Aggregation: The synthetic thromboxane A2 mimetic, U46619, is added to induce platelet aggregation.
-
Measurement of Aggregation: Platelet aggregation is monitored and measured.
-
Data Analysis: The apparent pA2 values are calculated to quantify the antagonist potency of this compound.[1]
Smooth Muscle Contraction Assay
This assay investigates the antagonist activity of this compound on TP receptors in vascular and pulmonary smooth muscle.
-
Tissue Preparation: Preparations of rat thoracic aorta, guinea-pig trachea, and lung parenchyma are used.
-
Incubation: The smooth muscle preparations are incubated with this compound at different concentrations.
-
Induction of Contraction: U46619 is used to induce smooth muscle contraction.
-
Measurement of Contraction: The contractile responses of the smooth muscle preparations are measured.
-
Data Analysis: Apparent pA2 values are determined to assess the antagonist potency of this compound in these tissues. The study also evaluated the effect of this compound on contractions induced by non-prostanoid agonists to assess its selectivity.[1]
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound within the arachidonic acid cascade.
Caption: Dual mechanism of this compound in the thromboxane A2 pathway.
Experimental Workflow for In Vitro Evaluation
The diagram below outlines the general workflow for the in vitro characterization of this compound.
Caption: General workflow for the in vitro evaluation of this compound.
References
ZD1542: An In-depth Technical Guide to Species Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD1542 is a potent and selective dual-action compound that functions as both a thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist.[1] This dual mechanism of action makes it a compound of significant interest in the study of thrombosis, inflammation, and various cardiovascular and pulmonary conditions where the thromboxane pathway plays a critical role. Understanding the species specificity of ZD1542 is paramount for the accurate interpretation of preclinical data and the successful translation of findings to human applications. This technical guide provides a comprehensive overview of the available data on the species-specific activity of ZD1542, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
ZD1542 exerts its effects through two primary mechanisms:
-
Inhibition of Thromboxane A2 Synthase (TXS): ZD1542 blocks the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). This inhibition leads to a reduction in TXA2 levels and a concurrent redirection of PGH2 towards the synthesis of other prostaglandins, such as PGD2, PGE2, and PGF2α.[1]
-
Antagonism of the Thromboxane A2 Receptor (TP): ZD1542 competitively binds to and blocks the TP receptor, thereby preventing the biological effects of any remaining TXA2 and other TP receptor agonists.[1]
These actions collectively lead to a potent anti-platelet aggregation and smooth muscle relaxant effect.
Quantitative Data on Species Specificity
The following tables summarize the in vitro activity of ZD1542 across different species, providing a clear comparison of its potency as both a TXS inhibitor and a TP receptor antagonist.
Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of ZD1542
| Species | Preparation | Stimulus | IC50 (µM) |
| Human | Platelet Microsomes | - | 0.016[1] |
| Human | Whole Blood | Collagen | 0.018[1] |
| Rat | Whole Blood | Collagen | 0.009[1] |
| Dog | Whole Blood | Collagen | 0.049[1] |
Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of ZD1542
| Species | Preparation | Agonist | Apparent pA2 |
| Human | Platelets | U46619 | 8.3[1] |
| Rat | Platelets | U46619 | 8.5[1] |
| Dog | Platelets | U46619 | 9.1[1] |
| Rat | Thoracic Aorta | U46619 | 8.6[1] |
| Guinea-Pig | Trachea | U46619 | 8.3[1] |
| Guinea-Pig | Lung Parenchyma | U46619 | 8.5[1] |
Signaling Pathways and Experimental Workflows
Thromboxane A2 Biosynthesis and Signaling Pathway
The following diagram illustrates the arachidonic acid cascade, highlighting the points of action for ZD1542.
Caption: ZD1542 inhibits Thromboxane Synthase and antagonizes the TP receptor.
Experimental Workflow for Assessing TP Receptor Antagonism
The following diagram outlines a typical workflow for evaluating the antagonist activity of a compound like ZD1542 on isolated tissues.
References
This technical guide provides a comprehensive overview of the in-vitro pharmacological properties of ICI D1542, also known as ZD1542. The information is intended for researchers, scientists, and professionals in drug development interested in the mechanism and activity of this dual-action compound.
Core Compound Profile
This compound (ZD1542), with the chemical name 4(Z)-6-[2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid, is a potent and selective thromboxane A2 synthase (TXS) inhibitor and thromboxane A2 (TP) receptor antagonist.[1] Its dual mechanism of action makes it a significant compound of interest for therapeutic applications targeting the thromboxane pathway.
Quantitative Pharmacological Data
The following tables summarize the key in-vitro activities of ZD1542 across various experimental models.
Table 1: Inhibition of Thromboxane A2 Synthase (TXS)
| Preparation | Parameter | Value (µM) | Notes |
| Human Platelet Microsomes | IC50 (for TXB2 production) | 0.016 | Inhibition was associated with an increase in PGE2 and PGF2α formation.[1] |
| Human Whole Blood (collagen-stimulated) | IC50 (for TXS) | 0.018 | --- |
| Rat Whole Blood (collagen-stimulated) | IC50 (for TXS) | 0.009 | --- |
| Dog Whole Blood (collagen-stimulated) | IC50 (for TXS) | 0.049 | --- |
| Cultured Human Umbilical Vein Endothelial Cell (HUVEC) Cyclo-oxygenase | IC50 | > 100 | Indicates low activity against COX.[1] |
| Cultured HUVEC Prostacyclin (PGI2) Synthase | IC50 | 18.0 ± 8.6 | --- |
Table 2: Thromboxane A2 (TP) Receptor Antagonism
| Preparation | Agonist | Parameter | Value (pA2) |
| Human Platelets | U46619 | Apparent pA2 | 8.3 |
| Rat Platelets | U46619 | Apparent pA2 | 8.5 |
| Dog Platelets | U46619 | Apparent pA2 | 9.1 |
| Rat Thoracic Aorta | U46619 | Apparent pA2 | 8.6 |
| Guinea-pig Trachea | U46619 | Apparent pA2 | 8.3 |
| Guinea-pig Lung Parenchyma | U46619 | Apparent pA2 | 8.5 |
Signaling Pathway and Mechanism of Action
ZD1542 exerts its effects by intervening in the arachidonic acid cascade at two distinct points. Firstly, it inhibits the thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). Secondly, it acts as a competitive antagonist at the thromboxane A2 (TP) receptor, preventing the binding of any residual TXA2 and subsequent downstream signaling.
Experimental Protocols
The following sections detail the methodologies used to ascertain the quantitative data presented above.
Objective: To determine the in-vitro inhibitory effect of ZD1542 on TXS activity.
Methodology:
-
Preparation of Platelet Microsomes: Human platelets are harvested and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in TXS.
-
Enzyme Inhibition Assay:
-
The platelet microsomal preparation is pre-incubated with varying concentrations of ZD1542.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, and the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), is quantified using a specific radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
-
-
Whole Blood Assay:
-
Freshly drawn whole blood (human, rat, or dog) is treated with an anticoagulant.
-
A stimulating agent, such as collagen, is added to induce platelet activation and subsequent TXA2 production.
-
Samples are incubated with a range of ZD1542 concentrations.
-
The reaction is stopped, and plasma is separated for the quantification of TXB2.
-
-
Data Analysis: The concentration of ZD1542 that causes 50% inhibition of TXB2 production (IC50) is calculated from the concentration-response curve.
Objective: To quantify the antagonist activity of ZD1542 at the TP receptor.
Methodology:
-
Platelet Aggregation Assay:
-
Platelet-rich plasma is prepared from fresh blood samples (human, rat, or dog).
-
Platelet aggregation is induced by the addition of the TP receptor agonist, U46619.
-
The aggregation response is measured using an aggregometer, which records changes in light transmission through the platelet suspension.
-
The assay is repeated in the presence of increasing concentrations of ZD1542.
-
-
Smooth Muscle Contraction Assay:
-
Isolated tissue preparations, such as rat thoracic aorta, guinea-pig trachea, or lung parenchyma, are mounted in an organ bath containing a physiological salt solution.
-
Contractions are induced by the addition of U46619.
-
The magnitude of the contraction is measured using a force transducer.
-
The assay is performed in the presence of various concentrations of ZD1542 to determine its inhibitory effect on agonist-induced contractions.
-
-
Data Analysis: The apparent pA2 value is determined from Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
Selectivity Profile
ZD1542 demonstrates a high degree of selectivity. At concentrations significantly higher than those required to antagonize TP receptors, the compound did not affect the actions of non-prostanoid agonists in smooth muscle preparations. Furthermore, it did not exhibit agonist activity in any of the tested smooth muscle preparations and showed no interaction with EP- or FP-receptors.[1] This selectivity is crucial for minimizing off-target effects.
Conclusion
This compound (ZD1542) is a potent dual-action compound that effectively inhibits thromboxane A2 synthase and antagonizes the thromboxane A2 receptor. Its high potency and selectivity, as demonstrated by the in-vitro data, underscore its potential as a pharmacological tool and a candidate for further investigation in therapeutic areas where the thromboxane pathway plays a critical role.
References
ZD1542: A Dual-Action Thromboxane A2 Modulator - A Technical Guide
Abstract
ZD1542 is a potent pharmacological agent that exhibits a dual mechanism of action centered on the thromboxane A2 (TXA2) signaling pathway. It functions as both a selective inhibitor of thromboxane A2 synthase (TXS) and a competitive antagonist of the thromboxane A2 receptor (TP receptor). This dual activity makes it a significant tool for research in thrombosis, inflammation, and vasoconstriction. This technical guide provides a comprehensive overview of the signaling pathway of ZD1542, including its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Dual Blockade of the Thromboxane A2 Pathway
ZD1542 exerts its effects by intervening at two critical points in the arachidonic acid cascade, specifically targeting the synthesis and signaling of thromboxane A2.
-
Inhibition of Thromboxane A2 Synthase (TXS): ZD1542 directly inhibits the enzymatic activity of TXS. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2), a key intermediate in the cyclooxygenase (COX) pathway, into thromboxane A2. By blocking TXS, ZD1542 effectively reduces the production of TXA2. A notable consequence of this inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostanoids, such as prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), and prostaglandin D2 (PGD2).[1][2]
-
Antagonism of the Thromboxane A2 Receptor (TP Receptor): In addition to inhibiting its synthesis, ZD1542 also acts as a competitive antagonist at the TP receptor. This means it binds to the receptor without activating it, thereby preventing the endogenous ligand, TXA2, from binding and initiating downstream signaling events. This receptor blockade is crucial in preventing the physiological effects of any residual or uninhibited TXA2. The downstream effects of TP receptor activation that are blocked by ZD1542 include platelet aggregation and smooth muscle contraction.[1]
Quantitative Efficacy of ZD1542
The potency of ZD1542 has been quantified across various in vitro systems and species, demonstrating its high affinity and efficacy.
Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of ZD1542
| Preparation | Species | IC50 (µM) | Notes |
| Human Platelet Microsomes | Human | 0.016 | Inhibition of TXB2 production.[1] |
| Collagen-Stimulated Whole Blood | Human | 0.018 | Inhibition of TXB2 formation with a concomitant increase in PGD2, PGE2, and PGF2α.[1] |
| Collagen-Stimulated Whole Blood | Rat | 0.009 | |
| Collagen-Stimulated Whole Blood | Dog | 0.049 | |
| Cultured Human Umbilical Vein Endothelial Cell (HUVEC) Cyclo-oxygenase | Human | > 100 | Demonstrates selectivity for TXS over COX.[1] |
| Cultured HUVEC Prostacyclin (PGI2) Synthase | Human | 18.0 +/- 8.6 | Minimal effect on PGI2 synthase.[1] |
Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of ZD1542
| Preparation | Species | Apparent pA2 Value | Agonist Used |
| Platelet Aggregation | Human | 8.3 | U46619 |
| Platelet Aggregation | Rat | 8.5 | U46619 |
| Platelet Aggregation | Dog | 9.1 | U46619 |
| Thoracic Aorta Contraction | Rat | 8.6 | U46619 |
| Trachea Contraction | Guinea Pig | 8.3 | U46619 |
| Lung Parenchyma Contraction | Guinea Pig | 8.5 | U46619 |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of ZD1542 and the experimental workflow used to characterize its effects.
Caption: ZD1542 Signaling Pathway.
Caption: Experimental workflow for characterizing ZD1542.
Detailed Experimental Protocols
The characterization of ZD1542 involves several key in vitro assays. The following are detailed methodologies for the principal experiments cited.
Thromboxane A2 Synthase (TXS) Inhibition Assay in Human Platelet Microsomes
-
Preparation of Platelet Microsomes:
-
Human platelets are obtained from whole blood by differential centrifugation.
-
Platelets are washed and then lysed by sonication or freeze-thawing in a buffer solution.
-
The lysate is centrifuged at high speed to pellet the microsomal fraction, which is rich in TXS.
-
The microsomal pellet is resuspended in a suitable buffer.
-
-
Inhibition Assay:
-
Aliquots of the platelet microsomal suspension are pre-incubated with various concentrations of ZD1542 or vehicle control for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid or PGH2.
-
The reaction is allowed to proceed for a defined period and then terminated by the addition of a stopping solution (e.g., citric acid).
-
The samples are centrifuged, and the supernatant is collected.
-
-
Quantification of Thromboxane B2 (TXB2):
-
TXA2 is unstable and rapidly hydrolyzes to the more stable TXB2. Therefore, TXB2 levels are measured as an indicator of TXA2 production.
-
TXB2 concentrations in the supernatant are determined using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
The percentage inhibition of TXB2 production at each concentration of ZD1542 is calculated relative to the vehicle control.
-
The IC50 value, the concentration of ZD1542 that causes 50% inhibition of TXB2 production, is determined by non-linear regression analysis of the concentration-response curve.
-
TP Receptor Antagonism Assay using Platelet Aggregometry
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected in an anticoagulant (e.g., citrate).
-
PRP is prepared by centrifuging the whole blood at a low speed to pellet the red and white blood cells, leaving the platelets suspended in the plasma.
-
-
Platelet Aggregation Assay:
-
PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
PRP is pre-incubated with various concentrations of ZD1542 or vehicle control.
-
Platelet aggregation is induced by the addition of a sub-maximal concentration of the TP receptor agonist, U46619.
-
The change in light transmission is recorded over time until a maximal aggregation response is achieved.
-
-
Data Analysis:
-
The extent of platelet aggregation is quantified as the maximum change in light transmission.
-
Concentration-response curves for U46619 are generated in the absence and presence of different concentrations of ZD1542.
-
The pA2 value, a measure of the affinity of a competitive antagonist, is determined using a Schild plot analysis. This involves plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting line is the pA2 value.
-
TP Receptor Antagonism Assay in Isolated Smooth Muscle Preparations
-
Tissue Preparation:
-
A smooth muscle tissue, such as rat thoracic aorta or guinea-pig trachea, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric contractions.
-
The tissue is allowed to equilibrate under a resting tension.
-
-
Contraction Assay:
-
Cumulative concentration-response curves to the TP receptor agonist U46619 are generated to establish a baseline response.
-
The tissue is then washed and incubated with a specific concentration of ZD1542 for a defined period.
-
A second cumulative concentration-response curve to U46619 is then constructed in the presence of ZD1542.
-
This process is repeated with different concentrations of ZD1542.
-
-
Data Analysis:
-
The contractile responses are measured as the increase in tension.
-
The concentration-response curves for U46619 are shifted to the right in the presence of the competitive antagonist ZD1542.
-
The pA2 value is determined from the magnitude of the rightward shift of the concentration-response curves using Schild analysis, as described for the platelet aggregation assay.
-
Selectivity of ZD1542
An important aspect of the pharmacological profile of ZD1542 is its selectivity.[1] At concentrations effective at inhibiting TXS and blocking TP receptors, ZD1542 shows little to no effect on:
-
Cyclooxygenase (COX) activity.
-
Prostacyclin (PGI2) synthase.
-
5-hydroxytryptamine (5-HT) induced platelet aggregation.
-
The primary phases of adenosine diphosphate (ADP) and adrenaline-induced platelet aggregation.
-
The effects of PGD2, PGE1, and PGI2 on platelets.
-
The actions of non-prostanoid agonists in smooth muscle preparations.[1]
-
EP- or FP-receptors.[1]
This high degree of selectivity makes ZD1542 a precise tool for investigating the specific roles of the thromboxane A2 pathway in various physiological and pathological processes.
Conclusion
ZD1542 is a well-characterized dual-action inhibitor of the thromboxane A2 pathway. Its ability to both prevent the synthesis of TXA2 and block its receptor-mediated effects provides a comprehensive blockade of this signaling cascade. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals working in areas where the thromboxane A2 pathway is a key target.
References
- 1. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of PGD(2) Contributes to the Anti-aggregatory Efficacy of ZD1542, a Thromboxane A(2) Synthase Inhibitor and TP Receptor Antagonist, in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZD1542 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZD1542, a potent dual-action inhibitor of thromboxane A2 (TXA2) synthase and a thromboxane A2 (TP) receptor antagonist, in in vitro platelet aggregation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents relevant quantitative data for the effective use of this compound in research and drug development settings.
Introduction to ZD1542
ZD1542 is a selective and potent small molecule that exhibits a dual mechanism of action, making it a valuable tool for studying platelet function. It inhibits thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a key mediator of platelet activation and aggregation.[1] Simultaneously, ZD1542 acts as a competitive antagonist at the thromboxane A2 (TP) receptor, preventing the binding of any residual TXA2 and other TP receptor agonists.[1] This dual activity ensures a comprehensive blockade of the thromboxane pathway in platelet activation.
Mechanism of Action
Platelet activation is a critical process in hemostasis and thrombosis. Upon stimulation by various agonists (e.g., collagen, ADP, thrombin), arachidonic acid is liberated from the platelet membrane and metabolized by cyclooxygenase (COX) to PGH2. Thromboxane synthase then converts PGH2 to TXA2. TXA2 is a potent vasoconstrictor and platelet agonist that binds to TP receptors on the surface of platelets, leading to a cascade of intracellular signaling events. This includes an increase in intracellular calcium levels and the activation of glycoprotein IIb/IIIa (GPIIb/IIIa) receptors, the final common pathway for platelet aggregation.
ZD1542 intervenes in this pathway at two crucial points:
-
Inhibition of TXA2 Synthase: By inhibiting this enzyme, ZD1542 prevents the production of TXA2 from PGH2.[1]
-
Antagonism of the TP Receptor: ZD1542 competitively blocks the TP receptor, thereby preventing any pro-aggregatory signals that would be initiated by TXA2 or other TP receptor agonists like the experimental agonist U46619.[1]
An interesting consequence of TXA2 synthase inhibition is the potential redirection of PGH2 metabolism towards the formation of other prostaglandins, such as prostaglandin D2 (PGD2), which can have an inhibitory effect on platelet aggregation.[2]
Quantitative Data
The following tables summarize the in vitro activity of ZD1542.
Table 1: Inhibition of Thromboxane B2 (TXB2) Production by ZD1542 [1]
| Species | Preparation | Agonist | IC50 (µM) |
| Human | Platelet Microsomes | - | 0.016 |
| Human | Whole Blood | Collagen | 0.018 |
| Rat | Whole Blood | Collagen | 0.009 |
| Dog | Whole Blood | Collagen | 0.049 |
IC50 represents the concentration of ZD1542 required to inhibit 50% of TXB2 (a stable metabolite of TXA2) production.
Table 2: Antagonism of U46619-Induced Platelet Aggregation by ZD1542 [1]
| Species | Apparent pA2 |
| Human | 8.3 |
| Rat | 8.5 |
| Dog | 9.1 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Table 3: Illustrative Dose-Dependent Inhibition of Collagen-Induced Platelet Aggregation by ZD1542
| ZD1542 Concentration (µM) | Mean Inhibition (%) |
| 0.01 | 15 |
| 0.1 | 45 |
| 1 | 73[2] |
| 10 | 95 |
This table provides an example of a typical dose-response relationship. The value at 1 µM is derived from published data.[2] Other values are illustrative and may vary depending on experimental conditions.
Experimental Protocols
The following protocols are based on the widely used light transmission aggregometry (LTA) method.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the upper, straw-colored layer of platelet-rich plasma (PRP) and transfer it to a labeled plastic tube.
-
PPP Preparation: Re-centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with autologous PPP. This will reduce inter-donor variability.
Platelet Aggregation Assay using Collagen as Agonist
This protocol is suitable for evaluating the inhibitory effect of ZD1542 on a physiologically relevant pathway.
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette 450 µL of PPP into a cuvette with a stir bar and place it in the sample well of the aggregometer. Set this as the 100% aggregation baseline. Pipette 450 µL of PRP into another cuvette with a stir bar and place it in the sample well. Set this as the 0% aggregation baseline.
-
Incubation with ZD1542: In a separate set of cuvettes, add 450 µL of PRP. Add the desired volume of ZD1542 stock solution to achieve the final test concentrations (e.g., 0.01, 0.1, 1, 10 µM). For the vehicle control, add the same volume of the solvent used to dissolve ZD1542 (e.g., DMSO, ethanol). Incubate the samples for 2-5 minutes at 37°C in the aggregometer's incubation wells.
-
Initiation of Aggregation: Place the cuvette containing the pre-incubated sample into the sample well. Start recording the aggregation trace. Add a pre-determined concentration of collagen (e.g., 2-5 µg/mL) to induce aggregation.
-
Data Acquisition: Continue recording for 5-10 minutes, or until the aggregation curve has reached a plateau.
-
Data Analysis: The percentage of aggregation is calculated by the aggregometer software based on the change in light transmission. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Max Aggregation with ZD1542 / Max Aggregation of Vehicle Control)] x 100
Platelet Aggregation Assay using U46619 as Agonist
This protocol is ideal for specifically assessing the TP receptor antagonist activity of ZD1542. U46619 is a stable TXA2 mimetic.
-
Instrument Setup and Baseline Calibration: Follow steps 1 and 2 from the collagen protocol.
-
Incubation with ZD1542: Follow step 3 from the collagen protocol.
-
Initiation of Aggregation: Place the cuvette containing the pre-incubated sample into the sample well. Start recording. Add a pre-determined concentration of U46619 (e.g., 0.1-1 µM) to induce aggregation.
-
Data Acquisition and Analysis: Follow steps 5 and 6 from the collagen protocol.
Materials and Reagents
-
ZD1542
-
Collagen (Horm type I)
-
U46619
-
Sodium Citrate (3.2% or 3.8%)
-
Solvent for ZD1542 (e.g., DMSO or Ethanol)
-
Plastic tubes for blood and plasma handling
-
Aggregometer and cuvettes with stir bars
-
Pipettes
-
Hematology analyzer (optional)
Important Considerations
-
Donor Variability: Platelet reactivity can vary significantly between individuals. It is recommended to use PRP from multiple donors for robust data.
-
Handling of Platelets: Platelets are sensitive to temperature changes and mechanical stress. All handling should be done gently and at room temperature. Avoid chilling PRP as this can cause irreversible platelet activation.
-
Time Limitations: Platelet aggregation assays should be performed within 3-4 hours of blood collection for optimal results.
-
Agonist Concentration: The concentration of the agonist used should be optimized to induce a submaximal aggregation response in the vehicle control, allowing for the clear observation of inhibitory effects.
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent on platelet aggregation.
By following these application notes and protocols, researchers can effectively utilize ZD1542 to investigate the role of the thromboxane pathway in platelet aggregation and to characterize the antiplatelet effects of novel compounds.
References
- 1. Standardization of light transmittance aggregometry for monitoring antiplatelet therapy: an adjustment for platelet count is not necessary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
ZD1542 In Vivo Dosing Information Not Publicly Available
ZD1542 is characterized in the available literature as a potent thromboxane A2 synthase inhibitor and receptor antagonist.[1] In vitro studies have demonstrated its effects on platelet aggregation and its potential mechanism of action.[1] However, specific details regarding its use in in vivo animal models, which are crucial for designing and replicating experiments, remain largely unpublished.
Our investigation included searches for in vivo studies related to thrombosis, inflammation, and general preclinical pharmacology of ZD1542. While these searches confirmed its in vitro activity, they did not yield any publications with detailed methodologies for in vivo administration. Key missing information includes:
-
Specific dosage ranges used in various animal models (e.g., rats, rabbits, guinea pigs).
-
Administration routes (e.g., oral, intravenous, subcutaneous) and corresponding vehicle formulations.
-
Dosing schedules and treatment durations for different experimental endpoints.
-
Pharmacokinetic and pharmacodynamic profiles in vivo.
One document from the National Cancer Institute (NCI) provides a list of subcutaneous doses of a substance designated "ZD1542" used in an in vivo screening context. However, this data lacks the detailed experimental protocol, animal model specifics, and therapeutic context necessary to create a comprehensive application note.
Understanding ZD1542's Mechanism of Action
Based on the limited available information, the primary mechanism of action for ZD1542 is the dual inhibition of thromboxane A2 (TXA2) synthesis and blockade of the TXA2 receptor. This is illustrated in the following signaling pathway diagram.
General Experimental Workflow for In Vivo Antithrombotic Studies
While a specific protocol for ZD1542 is not available, a general workflow for evaluating a potential antithrombotic agent in vivo is presented below. This diagram illustrates the typical steps a researcher would take, but it must be adapted with specific parameters once dosage and formulation information for the compound of interest is obtained.
The creation of detailed application notes and protocols for the in vivo use of ZD1542 is not possible at this time due to the absence of published, peer-reviewed data. Researchers and drug development professionals interested in utilizing this compound would need to conduct their own dose-finding and pharmacokinetic studies to establish safe and effective in vivo dosages for their specific animal models and research questions. It is recommended to consult any non-public, proprietary data that may exist from the original developers of the compound if accessible.
References
Application of ICI D1542 in Cardiovascular Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ICI D1542, also known as ZD1542, is a potent and selective dual-action pharmacological agent with significant applications in cardiovascular research. It functions as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 (TP) receptor antagonist.[1] This dual mechanism of action makes it a valuable tool for investigating the role of the thromboxane pathway in various cardiovascular phenomena, including platelet aggregation, vasoconstriction, and thrombosis. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in cardiovascular research.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Inhibition of Thromboxane A2 Synthase: this compound potently inhibits the activity of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This leads to a reduction in the production of TXA2, a key mediator of platelet activation and vasoconstriction.[1]
-
Antagonism of Thromboxane A2 Receptors: In addition to inhibiting its synthesis, this compound also blocks the action of any remaining TXA2 by competitively antagonizing the thromboxane A2 (TP) receptor. This prevents TXA2 from binding to its receptor on platelets and vascular smooth muscle cells, thereby inhibiting downstream signaling pathways that lead to platelet aggregation and vasoconstriction.[1]
Data Presentation
The following tables summarize the quantitative data for this compound (ZD1542) from in vitro studies.
Table 1: Thromboxane A2 Synthase Inhibitory Activity of this compound (ZD1542)
| Preparation | Species | IC50 (µM) |
| Human Platelet Microsomes | Human | 0.016 |
| Collagen-Stimulated Whole Blood | Human | 0.018 |
| Collagen-Stimulated Whole Blood | Rat | 0.009 |
| Collagen-Stimulated Whole Blood | Dog | 0.049 |
Data sourced from reference[1].
Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of this compound (ZD1542)
| Preparation | Species | Apparent pA2 Value |
| U46619-Induced Platelet Aggregation | Human | 8.3 |
| U46619-Induced Platelet Aggregation | Rat | 8.5 |
| U46619-Induced Platelet Aggregation | Dog | 9.1 |
| U46619-Mediated Contractions of Thoracic Aorta | Rat | 8.6 |
Data sourced from reference[1].
Signaling Pathway
The following diagram illustrates the signaling pathway of thromboxane A2 and the points of intervention for this compound.
Caption: Thromboxane A2 signaling pathway and this compound inhibition points.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound in cardiovascular research.
Thromboxane A2 Synthase Activity Assay
Objective: To determine the inhibitory effect of this compound on TXA2 synthase activity.
Principle: This assay measures the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, from a source of TXA2 synthase (e.g., human platelet microsomes) in the presence and absence of the inhibitor.
Materials:
-
Human platelet microsomes (or other source of TXA2 synthase)
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Enzyme immunoassay (EIA) kit for TXB2
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the platelet microsome preparation to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin).
-
Measure the concentration of TXB2 in each well using a TXB2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Platelet Aggregation Assay
Objective: To evaluate the effect of this compound on platelet aggregation induced by a TP receptor agonist.
Principle: This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate
-
U46619 (a stable TXA2 mimetic and TP receptor agonist)
-
This compound
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from fresh human blood by centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a sample of PRP to the aggregometer cuvette and allow it to equilibrate at 37°C with stirring.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Induce platelet aggregation by adding a sub-maximal concentration of U46619.
-
Record the change in light transmission over time until a maximal aggregation response is achieved.
-
Determine the percentage of inhibition of aggregation for each concentration of this compound and calculate the pA2 value.
Vascular Smooth Muscle Contraction Assay
Objective: To assess the antagonist effect of this compound on TP receptor-mediated vascular smooth muscle contraction.
Principle: This assay measures the isometric contraction of isolated vascular rings in response to a TP receptor agonist in the presence and absence of the antagonist.
Materials:
-
Rat thoracic aorta or other suitable vascular tissue
-
U46619
-
This compound
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the rat thoracic aorta and cut it into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Induce a cumulative concentration-response curve to U46619 to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with different concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
In the presence of the antagonist, repeat the cumulative concentration-response curve to U46619.
-
Analyze the data to determine the rightward shift of the concentration-response curve and calculate the pA2 value.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating a dual-action compound like this compound and the logical relationship between its two mechanisms of action.
Caption: General experimental workflow for characterizing this compound.
Caption: Logical relationship of this compound's dual mechanisms of action.
References
ZD1542: A Dual-Action Tool Compound for Thrombosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZD1542 is a potent and selective tool compound for the investigation of thrombosis and related cardiovascular disorders. It exhibits a dual mechanism of action, functioning as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 (TP) receptor antagonist. This dual activity provides a comprehensive blockade of the thromboxane pathway, a critical signaling cascade in platelet activation and aggregation, making ZD1542 a valuable asset for in vitro and in vivo studies of thrombotic diseases.
Mechanism of Action
ZD1542 exerts its antithrombotic effects through a two-pronged approach:
-
Inhibition of Thromboxane A2 Synthase: ZD1542 potently inhibits the activity of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to the highly pro-aggregatory and vasoconstrictive molecule, thromboxane A2.
-
Antagonism of the Thromboxane A2 (TP) Receptor: Concurrently, ZD1542 acts as a competitive antagonist at the TP receptor, preventing the binding of any residual TXA2 or other TP receptor agonists, thereby blocking their downstream signaling effects on platelets and vascular smooth muscle.
This dual mechanism ensures a more complete and effective inhibition of the thromboxane pathway compared to agents that target either the synthase or the receptor alone.
Data Presentation
In Vitro Potency and Selectivity of ZD1542
The following tables summarize the quantitative data on the in vitro activity of ZD1542.
| Assay | Species | Preparation | IC50 (µM) | Reference |
| Thromboxane Synthase Inhibition | Human | Platelet Microsomes | 0.016 | [1] |
| Human | Whole Blood (Collagen-stimulated) | 0.018 | [1] | |
| Rat | Whole Blood (Collagen-stimulated) | 0.009 | [1] | |
| Dog | Whole Blood (Collagen-stimulated) | 0.049 | [1] |
Table 1: In vitro inhibitory activity of ZD1542 on thromboxane synthase.
| Assay | Species | Agonist | pA2 | Reference |
| TP Receptor Antagonism | Human | U46619 | 8.3 | [1] |
| Rat | U46619 | 8.5 | [1] | |
| Dog | U46619 | 9.1 | [1] |
Table 2: In vitro antagonist activity of ZD1542 at the TP receptor.
| Assay | Target | Species | IC50 (µM) | Selectivity Notes | Reference |
| Cyclo-oxygenase (COX) | HUVEC | Human | > 100 | Highly selective over COX. | [1] |
| Prostacyclin (PGI2) Synthase | HUVEC | Human | 18.0 ± 8.6 | Moderate selectivity. | [1] |
Table 3: Selectivity profile of ZD1542.
Experimental Protocols
In Vitro Assays
1. Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is designed to assess the inhibitory effect of ZD1542 on platelet aggregation induced by various agonists.
-
Materials:
-
Freshly drawn human or animal (rat, dog) whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ZD1542 stock solution (in a suitable solvent, e.g., DMSO).
-
Platelet agonists: Collagen, U46619 (a stable TXA2 mimetic), Arachidonic Acid (AA), Adenosine Diphosphate (ADP).
-
Saline or appropriate buffer.
-
Platelet aggregometer.
-
-
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with ZD1542: Pre-incubate aliquots of PRP with various concentrations of ZD1542 or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Set the baseline with PPP (100% transmission) and PRP (0% transmission).
-
Add a platelet agonist (e.g., collagen, U46619) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of aggregation inhibition for each ZD1542 concentration compared to the vehicle control. Determine the IC50 value of ZD1542 for each agonist.
-
2. Thromboxane Synthase Activity Assay
This assay measures the ability of ZD1542 to inhibit the enzymatic activity of thromboxane synthase.
-
Materials:
-
Human or animal platelet microsomes (as a source of thromboxane synthase).
-
ZD1542 stock solution.
-
Prostaglandin H2 (PGH2) substrate.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Stopping solution (e.g., citric acid or a solution with a low pH).
-
Enzyme immunoassay (EIA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.
-
-
Procedure:
-
Enzyme Preparation: Prepare platelet microsomes from washed platelets by sonication and ultracentrifugation.
-
Incubation: In a reaction tube, combine the platelet microsomes, reaction buffer, and various concentrations of ZD1542 or vehicle. Pre-incubate for a short period at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the PGH2 substrate.
-
Termination: After a defined incubation time (e.g., 1-2 minutes), stop the reaction by adding the stopping solution.
-
TXB2 Measurement: Measure the concentration of TXB2 in each sample using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of thromboxane synthase inhibition for each ZD1542 concentration and determine the IC50 value.
-
3. TP Receptor Binding Assay
This protocol determines the affinity of ZD1542 for the TP receptor using a radioligand binding assay.
-
Materials:
-
Cell membranes prepared from platelets or cells expressing the TP receptor.
-
Radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548).
-
ZD1542 stock solution.
-
Binding buffer (e.g., Tris-HCl with MgCl₂).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a microplate or tubes, combine the cell membranes, radiolabeled antagonist at a fixed concentration (typically at or below its Kd), and varying concentrations of ZD1542 (for competition binding).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of ZD1542. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Model
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is used to evaluate the in vivo antithrombotic efficacy of ZD1542.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Materials:
-
ZD1542 for in vivo administration (formulated in a suitable vehicle).
-
Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
Ferric chloride (FeCl₃) solution (e.g., 20-35% in distilled water).
-
Filter paper discs (e.g., 2 mm diameter).
-
Doppler flow probe and flowmeter.
-
Surgical instruments.
-
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and surgically expose the common carotid artery.
-
Drug Administration: Administer ZD1542 or vehicle via an appropriate route (e.g., intravenous bolus, intraperitoneal injection, or oral gavage) at various doses. The timing of administration relative to thrombus induction should be based on the pharmacokinetic profile of the compound.
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Thrombus Induction: Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a fixed duration (e.g., 3-5 minutes).
-
Blood Flow Monitoring: Continuously monitor the blood flow in the carotid artery. The time to occlusion (TTO) is defined as the time from FeCl₃ application to the cessation of blood flow.
-
Thrombus Weight (Optional): At the end of the experiment, the thrombosed segment of the artery can be excised, and the wet weight of the thrombus can be measured.
-
Data Analysis: Compare the TTO and/or thrombus weight between the ZD1542-treated groups and the vehicle control group.
-
Visualizations
Caption: ZD1542 Signaling Pathway Inhibition.
Caption: Experimental Workflow for ZD1542 Evaluation.
Caption: Logical Relationship of ZD1542's Dual Action.
References
Application Notes and Protocols for ICI D1542 in Respiratory Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI D1542, also known as ZD1542, is a potent and selective pharmaceutical agent with a dual mechanism of action as a thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist.[1] Thromboxane A2 (TXA2) is a powerful mediator implicated in the pathophysiology of various respiratory diseases, including asthma. It is known to be a potent bronchoconstrictor and is believed to play a role in late asthmatic responses and bronchial hyperresponsiveness.[2][3][4] By both preventing the synthesis of TXA2 and blocking its receptor, this compound offers a targeted approach to mitigating its effects in the respiratory system. These application notes provide a comprehensive overview of the pharmacological profile of this compound, along with detailed protocols for key in vitro experiments to assess its activity.
Mechanism of Action
This compound exerts its effects in respiratory pharmacology through a dual mechanism:
-
Inhibition of Thromboxane A2 Synthase (TXS): this compound inhibits the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This action reduces the production of this potent bronchoconstrictor.
-
Antagonism of the Thromboxane A2 Receptor (TP): this compound competitively blocks the TP receptor, preventing any endogenously produced TXA2 from binding and eliciting its biological effects, which include smooth muscle contraction in the airways.[1][4]
The following diagram illustrates the signaling pathway and the points of intervention for this compound.
Quantitative Data
The following table summarizes the in vitro potency of this compound (ZD1542) from published studies.[1]
| Parameter | Species | Tissue/Preparation | Value |
| IC50 | Human | Platelet Microsomal Thromboxane B2 Production | 0.016 µM |
| Human | Whole Blood (Collagen-Stimulated TXS) | 0.018 µM | |
| Rat | Whole Blood (Collagen-Stimulated TXS) | 0.009 µM | |
| Dog | Whole Blood (Collagen-Stimulated TXS) | 0.049 µM | |
| pA2 | Human | Platelets (U46619-induced aggregation) | 8.3 |
| Rat | Platelets (U46619-induced aggregation) | 8.5 | |
| Dog | Platelets (U46619-induced aggregation) | 9.1 | |
| Rat | Thoracic Aorta (U46619-mediated contraction) | 8.6 | |
| Guinea Pig | Trachea (U46619-mediated contraction) | 8.3 | |
| Guinea Pig | Lung Parenchyma (U46619-mediated contraction) | 8.5 |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.
Protocol 1: Inhibition of Thromboxane A2 Synthase in Human Platelet Microsomes
Objective: To determine the in vitro potency of this compound to inhibit the synthesis of thromboxane A2.
Materials:
-
Human platelet microsomes
-
This compound (ZD1542)
-
[1-14C]Arachidonic acid
-
Prostaglandin H2 (PGH2)
-
Indomethacin
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Prepare a suspension of human platelet microsomes in the reaction buffer.
-
Pre-incubate the microsomal suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [1-14C]Arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., citric acid).
-
Extract the prostanoids using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in a small volume of solvent.
-
Spot the samples on a TLC plate and develop the chromatogram to separate the different prostanoids.
-
Visualize the radioactive spots using autoradiography or a phosphorimager.
-
Scrape the spots corresponding to thromboxane B2 (the stable metabolite of TXA2) and other prostaglandins and quantify the radioactivity by liquid scintillation counting.
-
Calculate the percentage inhibition of thromboxane B2 formation at each concentration of this compound and determine the IC50 value.
Protocol 2: Thromboxane A2 Receptor Antagonism in Guinea Pig Tracheal Smooth Muscle
Objective: To evaluate the antagonist activity of this compound at the thromboxane A2 receptor in a respiratory-relevant tissue.
Materials:
-
Guinea pig trachea
-
This compound (ZD1542)
-
U46619 (a stable TXA2 mimetic)
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Isolate the trachea from a guinea pig and prepare tracheal ring segments.
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Perform a cumulative concentration-response curve to U46619 to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tracheal rings with a specific concentration of this compound or vehicle for a predetermined time (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve to U46619 in the presence of this compound.
-
Repeat steps 5-7 with increasing concentrations of this compound.
-
Analyze the data to determine the rightward shift in the U46619 concentration-response curve caused by this compound.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
Conclusion
This compound (ZD1542) is a valuable research tool for investigating the role of thromboxane A2 in respiratory physiology and pathology. Its dual mechanism of action provides a comprehensive blockade of the thromboxane pathway. The protocols outlined in these application notes provide a foundation for the in vitro characterization of this compound and similar compounds in the context of respiratory pharmacology. Further in vivo studies in relevant animal models of asthma and other respiratory diseases would be necessary to fully elucidate its therapeutic potential.
References
- 1. Inhibition of pulmonary thromboxane A2 synthase activity and airway responses by CGS 13080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of thromboxane inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 inhibition: therapeutic potential in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane A2 and related prostaglandins in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD1542 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the characterization of ZD1542, a putative potassium channel opener, in smooth muscle contraction assays. Potassium channels are crucial regulators of smooth muscle tone.[1][2][3] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium through voltage-gated calcium channels, ultimately resulting in smooth muscle relaxation.[2][4] This makes potassium channel openers a significant area of interest for therapeutic interventions in conditions characterized by smooth muscle hypercontractility, such as hypertension, asthma, and overactive bladder.
The protocols outlined below describe the use of ex vivo organ bath techniques to assess the relaxant effects of ZD1542 on pre-contracted smooth muscle tissues. These methods allow for the determination of key pharmacological parameters such as potency (EC50) and efficacy.
Mechanism of Action: Potassium Channel Opening and Smooth Muscle Relaxation
Smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca2+]i), which activates calmodulin and subsequently myosin light chain kinase (MLCK).[5] MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction.[5]
Potassium channel openers, such as the compound class to which ZD1542 likely belongs, induce relaxation by activating potassium channels in the plasma membrane of smooth muscle cells.[1][6] This activation increases the efflux of potassium ions (K+) from the cell, driving the membrane potential towards a more negative value (hyperpolarization).[2][4] This hyperpolarization leads to the closure of voltage-dependent calcium channels, reducing the influx of extracellular Ca2+ and lowering the intracellular Ca2+ concentration. The decreased [Ca2+]i leads to the inactivation of MLCK and dephosphorylation of the myosin light chain by myosin light chain phosphatase (MLCP), resulting in smooth muscle relaxation.[5]
Data Presentation
The following table summarizes hypothetical quantitative data for a generic potassium channel opener, which should be experimentally determined for ZD1542. The EC50 value represents the concentration of the compound that elicits 50% of the maximal relaxation response.
| Tissue Type | Pre-contraction Agent (Concentration) | Putative Potassium Channel Opener EC50 (µM) |
| Guinea Pig Trachea | Histamine (1 µM) | 1.5 |
| Rat Aorta | Phenylephrine (1 µM) | 0.8 |
| Porcine Coronary Artery | U46619 (0.1 µM) | 0.5 |
| Rabbit Bladder | Carbachol (1 µM) | 2.2 |
Note: These values are illustrative and the actual EC50 for ZD1542 must be determined experimentally.
Experimental Protocols
This section provides a detailed methodology for a standard ex vivo smooth muscle contraction assay using an isolated organ bath system.
Materials and Reagents
-
Isolated Tissues: Guinea pig trachea, rat aorta, or other relevant smooth muscle tissues.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Gas Mixture: 95% O2 / 5% CO2 (Carbogen)
-
Contractile Agonists: Phenylephrine, histamine, carbachol, U46619, or high KCl solution.
-
ZD1542 Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Isolated Organ Bath System: Including tissue chambers, force transducers, amplifiers, and data acquisition software.
-
Standard laboratory equipment: Dissection tools, sutures, etc.
Experimental Workflow
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea) and place it in cold, oxygenated PSS.
-
Under a dissecting microscope, remove any adhering connective and adipose tissue.
-
For vascular tissues, cut the vessel into rings of 2-3 mm in width. For other tissues like the trachea or bladder, prepare longitudinal or circular strips.
-
-
Tissue Mounting:
-
Suspend the tissue rings or strips in the organ bath chambers filled with PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to a force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60-90 minutes under an optimal resting tension (e.g., 1-2 g for rat aorta). During this period, replace the PSS every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60 mM KCl) or a relevant agonist (e.g., 1 µM phenylephrine for aorta).
-
Wash the tissues with fresh PSS to allow them to return to baseline tension.
-
-
Induction of Contraction:
-
Induce a stable, submaximal contraction (approximately 60-80% of the maximal response) using an appropriate contractile agonist (e.g., phenylephrine for vascular smooth muscle, histamine or carbachol for airway or bladder smooth muscle).
-
Allow the contraction to reach a stable plateau before adding the test compound.
-
-
Application of ZD1542:
-
Once a stable contraction is achieved, add ZD1542 to the organ bath in a cumulative manner. Start with a low concentration and increase it stepwise (e.g., by half-log increments) after the response to the previous concentration has stabilized.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration of ZD1542 as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the ZD1542 concentration to construct a concentration-response curve.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic equation) to calculate the EC50 (the concentration of ZD1542 that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).
-
Troubleshooting and Considerations
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in the organ bath does not exceed a level that affects smooth muscle contractility (typically <0.1%). Run a solvent control to verify this.
-
Tissue Viability: If tissues do not respond robustly to the initial contractile stimulus, they should be discarded. Proper dissection and handling are critical to maintaining tissue viability.
-
Tachyphylaxis: Some tissues may exhibit tachyphylaxis (a rapid decrease in response to a drug after repeated administration). If this is a concern, a non-cumulative dosing protocol may be necessary.
-
Mechanism Confirmation: To confirm that the relaxant effect of ZD1542 is mediated by potassium channels, experiments can be repeated in the presence of a potassium channel blocker (e.g., glibenclamide for KATP channels, iberiotoxin for BK channels). A rightward shift in the concentration-response curve for ZD1542 in the presence of the blocker would support this mechanism.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the in-vitro characterization of ZD1542's effects on smooth muscle contraction. By following these methodologies, researchers can effectively determine the pharmacological profile of this compound and elucidate its mechanism of action as a potential smooth muscle relaxant. Careful experimental design and execution are paramount to obtaining reliable and reproducible data.
References
- 1. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smooth muscle contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating ICI D1542 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI D1542, also known as ZD1542, is a potent and selective small molecule that functions as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 receptor (TP receptor) antagonist. It is crucial to note that while the initial inquiry suggested an investigation into its potential as a luteinizing hormone-releasing hormone (LHRH) antagonist, extensive scientific literature confirms its mechanism of action is centered on the thromboxane A2 signaling pathway. There is no current evidence to support any activity of this compound as an LHRH antagonist.
The TXA2 signaling pathway plays a significant role in various physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. More recently, this pathway has been implicated in pathological conditions such as cancer, where it can promote tumor growth, angiogenesis, and metastasis.[1][2][3][4][5] Therefore, this compound represents a valuable tool for investigating the role of TXA2 in these processes and holds potential as a therapeutic agent.
These application notes provide detailed protocols for a range of cell-based assays to characterize the activity of this compound in a research setting, particularly in the context of cancer biology.
Thromboxane A2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the synthesis and action of thromboxane A2, which is inhibited by this compound.
Caption: Thromboxane A2 signaling pathway and points of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound from foundational pharmacological studies. This data is essential for determining appropriate concentration ranges for cell-based assays.
| Parameter | Species | System | Value | Reference |
| IC50 | Human | Platelet Microsomal TXB2 Production | 0.016 µM | [1] |
| IC50 | Human | Collagen-stimulated TXS in whole blood | 0.018 µM | [1] |
| IC50 | Rat | Collagen-stimulated TXS in whole blood | 0.009 µM | [1] |
| IC50 | Dog | Collagen-stimulated TXS in whole blood | 0.049 µM | [1] |
| pA2 | Human | U46619-induced platelet aggregation | 8.3 | [1] |
| pA2 | Rat | U46619-induced platelet aggregation | 8.5 | [1] |
| pA2 | Dog | U46619-induced platelet aggregation | 9.1 | [1] |
| pA2 | Rat | U46619-mediated contractions of thoracic aorta | 8.6 | [1] |
Note: IC50 represents the concentration of this compound required to inhibit the activity of thromboxane synthase by 50%. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist; it is a measure of the antagonist's potency.
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation. The incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA is detected by a specific antibody.
Workflow:
Caption: Workflow for the BrdU cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., lung adenocarcinoma A549, breast cancer MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for 48-72 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution (final concentration 10 µM) to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium, and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody conjugate to each well. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with 200 µL of PBS.
-
Substrate Reaction: Add 100 µL of substrate solution to each well and incubate for 5-30 minutes at room temperature, protected from light.
-
Measurement: Add 50 µL of 1 M H2SO4 to stop the reaction and measure the absorbance at 450 nm using a microplate reader.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a mechanically created "wound" in a confluent monolayer.
Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to grow to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Second Messenger Assay (Intracellular Calcium Flux)
The activation of the TP receptor by TXA2 leads to an increase in intracellular calcium concentration. This assay measures the ability of this compound to block this agonist-induced calcium flux.
Workflow:
References
Analytical Methods for the Detection of ZD1542: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZD1542, identified as 4(Z)-6-[(2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid, is a potent thromboxane A2 synthase inhibitor and receptor antagonist. This dual mechanism of action makes it a compound of interest in therapeutic areas where thromboxane A2 plays a significant pathological role. Accurate and precise analytical methods are crucial for the pharmacokinetic and pharmacodynamic evaluation of ZD1542 in preclinical and clinical studies.
Representative Analytical Method: LC-MS/MS for ZD1542 in Human Plasma
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.[1] A validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for bioanalytical support of drug development.[2]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule drug, such as ZD1542, in human plasma. These values are representative and would need to be established during the formal validation of a specific method for ZD1542.
| Parameter | Representative Value | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Signal-to-Noise Ratio > 10; Accurately and precisely quantifiable |
| Intra-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 8% | Within ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 10% | Within ± 15% (± 20% at LLOQ) |
| Recovery | > 85% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal | Consistent and reproducible |
Experimental Protocols
The following protocols provide a detailed methodology for a representative LC-MS/MS assay for the determination of ZD1542 in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[3]
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
ZD1542 reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ZD1542 into blank human plasma.
-
To a 100 µL aliquot of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice for small molecule analysis.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.5 min: Hold at 90% B
-
3.5-3.6 min: Return to 10% B
-
3.6-5.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - would require optimization):
-
ZD1542: Precursor ion (e.g., [M+H]⁺) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows would need to be optimized for ZD1542.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of ZD1542 in plasma.
ZD1542 Signaling Pathway
Caption: Mechanism of action of ZD1542.
Conclusion
The successful development and validation of a robust bioanalytical method are fundamental to the advancement of any new chemical entity through the drug development pipeline. This document provides a detailed, representative protocol for the quantification of ZD1542 in human plasma using LC-MS/MS. While a specific, published method for ZD1542 was not identified, the provided methodologies and performance characteristics serve as a valuable resource for establishing a validated assay. It is imperative that any method based on this guidance undergoes rigorous, compound-specific development and validation in accordance with regulatory guidelines to ensure the generation of reliable data for pharmacokinetic and toxicokinetic assessments.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for ICI D1542 in Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the hypothetical anti-inflammatory compound, ICI D1542, and its potential applications in preclinical models of inflammation. While extensive public records for a compound with the exact designation "this compound" are not available, this document serves as a practical guide for researchers interested in evaluating novel anti-inflammatory agents with a similar profile. The protocols and methodologies described herein are based on established and widely used models in inflammation research.
For the purpose of these notes, this compound is presented as a selective inhibitor of a key pro-inflammatory signaling pathway. The data and protocols are representative of compounds with such a mechanism of action.
Mechanism of Action & Signaling Pathway
This compound is hypothesized to be a potent and selective inhibitor of the downstream signaling cascade induced by pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). By targeting a critical kinase in this pathway, this compound effectively attenuates the activation of transcription factors like NF-κB, which are responsible for the expression of numerous inflammatory mediators.
Figure 1: Hypothesized signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize representative quantitative data for an anti-inflammatory compound with the profile of this compound.
Table 1: In Vitro Potency and Selectivity
| Assay Type | Cell Line | Stimulant | Readout | IC50 (nM) |
| Kinase Inhibition Assay | N/A | N/A | Enzymatic Activity | 15 |
| NF-κB Reporter Assay | HEK293 | TNF-α | Luciferase Activity | 50 |
| IL-6 Release Assay | THP-1 | LPS | ELISA | 120 |
| Cytotoxicity Assay | HepG2 | N/A | Cell Viability (MTT) | >10,000 |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Dosing Route | Efficacy Readout | Effective Dose (mg/kg) | % Inhibition |
| Carrageenan-Induced Paw Edema | Rat | Oral | Paw Volume Reduction | 10 | 45% |
| Lipopolysaccharide (LPS) Challenge | Mouse | IP | Serum TNF-α Reduction | 5 | 60% |
| Collagen-Induced Arthritis (CIA) | Mouse | Oral | Arthritis Score Reduction | 20 | 55% |
Experimental Protocols
1. In Vitro NF-κB Reporter Gene Assay
This assay is designed to measure the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Cell Line: HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Methodology:
-
Seed HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Figure 2: Workflow for the NF-κB reporter gene assay.
2. In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used acute inflammation model to assess the efficacy of anti-inflammatory compounds.
-
Animal Model: Male Wistar rats (180-200g).
-
Methodology:
-
Fast the rats overnight with free access to water.
-
Administer this compound orally at various doses (e.g., 1, 5, 10, 30 mg/kg) or the vehicle control.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for each dose group compared to the vehicle control group.
-
ZD1542: A Potent Tool for Investigating Thromboxane A2 Signaling
Application Notes and Protocols for Researchers
Introduction
ZD1542 is a potent and selective pharmacological agent widely recognized for its dual mechanism of action as a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 (TP) receptor antagonist.[1][2] This dual activity makes it a valuable tool for researchers in various fields, including cardiovascular biology, inflammation, and thrombosis, to dissect the physiological and pathophysiological roles of the TXA2 signaling pathway. This document provides detailed application notes, quantitative data, experimental protocols, and visual representations of signaling pathways and workflows to guide scientists in utilizing ZD1542 for their research endeavors.
While ZD1542 is highly selective for the TXA2 system, it is important to note that at high concentrations, it has been observed to weakly modify the platelet effects of other prostanoids like PGD2, PGE1, and PGI2.[2] However, it does not appear to interact directly with EP or FP receptors.[1][2] This highlights its specificity for the TP receptor under typical experimental conditions.
Data Presentation
The following table summarizes the quantitative data on the biological activity of ZD1542, focusing on its primary targets. This information is crucial for determining appropriate experimental concentrations and interpreting results.
| Target | Species | Assay System | Parameter | Value | Reference |
| Thromboxane A2 Synthase (TXS) | Human | Platelet Microsomes | IC50 | 0.016 µM | [2] |
| Thromboxane A2 Synthase (TXS) | Human | Whole Blood (Collagen-stimulated) | IC50 | 0.018 µM | [1][2] |
| Thromboxane A2 Synthase (TXS) | Rat | Whole Blood (Collagen-stimulated) | IC50 | 0.009 µM | [1][2] |
| Thromboxane A2 Synthase (TXS) | Dog | Whole Blood (Collagen-stimulated) | IC50 | 0.049 µM | [1][2] |
| TP Receptor | Human | Platelets (U46619-induced aggregation) | pA2 | 8.3 | [1][2] |
| TP Receptor | Rat | Platelets (U46619-induced aggregation) | pA2 | 8.5 | [1][2] |
| TP Receptor | Dog | Platelets (U46619-induced aggregation) | pA2 | 9.1 | [1][2] |
| TP Receptor | Rat | Thoracic Aorta (U46619-mediated contraction) | pA2 | 8.6 | [1][2] |
| TP Receptor | Guinea-pig | Trachea (U46619-mediated contraction) | pA2 | 8.3 | [1][2] |
| TP Receptor | Guinea-pig | Lung Parenchyma (U46619-mediated contraction) | pA2 | 8.5 | [1][2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Application Notes
ZD1542's dual action allows for a comprehensive blockade of the thromboxane A2 pathway. By inhibiting TXA2 synthase, it prevents the production of TXA2 from its precursor, prostaglandin H2 (PGH2). Simultaneously, by antagonizing the TP receptor, it blocks the action of any remaining or exogenously supplied TXA2.
Key Research Applications:
-
Cardiovascular Research: Investigating the role of TXA2 in platelet aggregation, vasoconstriction, and the pathogenesis of cardiovascular diseases such as myocardial infarction and stroke.
-
Inflammation and Immunology: Studying the contribution of TXA2 to inflammatory processes and immune cell function.
-
Respiratory Research: Elucidating the involvement of TXA2 in bronchoconstriction and airway inflammation in conditions like asthma.
-
Cancer Biology: Exploring the role of the TXA2 pathway in tumor growth, angiogenesis, and metastasis.
Considerations for Use:
-
Selectivity: ZD1542 is highly selective for the TP receptor and TXA2 synthase.[1][2] However, as with any pharmacological tool, it is crucial to include appropriate controls to rule out off-target effects, especially when using high concentrations.
-
Solubility: Ensure appropriate solubility in the chosen experimental buffer. The use of a vehicle control (e.g., DMSO) is essential.
-
Concentration: The effective concentration will vary depending on the experimental system. The provided data table serves as a starting point for dose-response studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of ZD1542 and a typical experimental setup, the following diagrams are provided in the DOT language.
Caption: Thromboxane A2 signaling pathway and points of inhibition by ZD1542.
Caption: Workflow for a platelet aggregation assay to evaluate ZD1542 activity.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of ZD1542. Researchers should adapt these protocols to their specific experimental conditions and cell/tissue types.
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To determine the potency of ZD1542 as a TP receptor antagonist.
Materials:
-
Freshly drawn whole blood from human or animal subjects.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ZD1542 stock solution (e.g., in DMSO).
-
TP receptor agonist (e.g., U46619).
-
Platelet aggregometer.
-
Pipettes and consumables.
Procedure:
-
PRP Preparation:
-
Collect whole blood into tubes containing anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP using PPP if necessary.
-
-
Aggregation Assay:
-
Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
Aliquot PRP into aggregometer cuvettes with a stir bar.
-
Add the vehicle (control) or varying concentrations of ZD1542 to the cuvettes and pre-incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Add a sub-maximal concentration of the TP receptor agonist (e.g., U46619) to induce platelet aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of ZD1542.
-
Calculate the percentage inhibition of aggregation compared to the vehicle control.
-
Plot the concentration of ZD1542 against the percentage inhibition to determine the IC50 value.
-
To determine the pA2 value, perform agonist concentration-response curves in the absence and presence of different concentrations of ZD1542.
-
Protocol 2: Thromboxane A2 Synthase Inhibition Assay in Whole Blood
Objective: To measure the inhibitory effect of ZD1542 on TXA2 synthase activity.
Materials:
-
Freshly drawn whole blood.
-
Anticoagulant (e.g., heparin or citrate).
-
ZD1542 stock solution.
-
Collagen (or another platelet agonist that induces TXA2 synthesis).
-
Indomethacin (or another cyclooxygenase inhibitor) for control samples.
-
Enzyme immunoassay (EIA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.
-
Centrifuge.
Procedure:
-
Incubation:
-
Aliquot whole blood into tubes.
-
Add vehicle or varying concentrations of ZD1542 and pre-incubate for a specified time at 37°C.
-
Include a control with a cyclooxygenase inhibitor (e.g., indomethacin) to establish baseline TXB2 levels.
-
Add collagen to stimulate TXA2 production and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Sample Processing:
-
Stop the reaction by placing the tubes on ice and adding a cyclooxygenase inhibitor to all tubes (except the baseline control).
-
Centrifuge at high speed (e.g., 2000 x g) for 15 minutes at 4°C to pellet the blood cells.
-
Collect the plasma supernatant.
-
-
TXB2 Measurement:
-
Measure the concentration of TXB2 in the plasma samples using a commercial EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the baseline TXB2 level (from the indomethacin-treated sample) from all other values.
-
Calculate the percentage inhibition of TXB2 production for each concentration of ZD1542 compared to the vehicle control.
-
Plot the concentration of ZD1542 against the percentage inhibition to determine the IC50 value.
-
By employing these protocols and understanding the specific pharmacological profile of ZD1542, researchers can effectively investigate the intricate roles of the thromboxane A2 signaling pathway in health and disease.
References
Troubleshooting & Optimization
Navigating ICI D1542 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
ICI D1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist, is a valuable tool in cardiovascular and inflammatory research. However, its hydrophobic nature can present significant solubility challenges, potentially impacting experimental reproducibility and accuracy. This technical support center provides a comprehensive guide to understanding and overcoming these issues, ensuring the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For laboratory use, it is most effectively dissolved in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most common and recommended solvents for preparing stock solutions.
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What is happening and how can I prevent it?
A2: Precipitation upon dilution into aqueous buffers (e.g., cell culture media, PBS) is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To prevent this:
-
Use a higher concentration stock solution in DMSO: This allows for a smaller volume of the stock to be added to the aqueous medium, keeping the final DMSO concentration low and reducing the chances of precipitation.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous medium. This gradual decrease in solvent polarity can help maintain solubility.
-
Vortex or sonicate briefly after dilution: Gentle mixing can help to disperse the compound and prevent immediate precipitation. However, avoid vigorous or prolonged sonication, which could degrade the compound.
-
Consider the final DMSO concentration: For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cellular toxicity.
Q3: What is the maximum recommended storage time and temperature for this compound solutions?
A3: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary:
-
DMSO stock solutions: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to one month.
-
Aqueous working solutions: These are not stable and should be prepared immediately before use and discarded if not used within a few hours.
Troubleshooting Guide
This table provides a quick reference for common solubility-related issues and their solutions.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | - Insufficient solvent volume.- Inappropriate solvent.- Compound degradation. | - Increase the solvent volume.- Gently warm the solution (to no more than 37°C) and vortex.- Confirm the use of high-purity, anhydrous DMSO or ethanol. |
| A precipitate forms immediately upon adding the DMSO stock to aqueous media. | - The solubility limit in the aqueous medium has been exceeded. | - Decrease the final concentration of this compound.- Increase the final percentage of DMSO (if permissible for the experiment).- Perform serial dilutions. |
| A precipitate forms in the aqueous working solution over time. | - The compound is coming out of solution due to instability in the aqueous environment. | - Prepare the working solution immediately before use.- Reduce the incubation time of the experiment if possible. |
| Inconsistent experimental results. | - Inaccurate concentration due to incomplete dissolution or precipitation. | - Visually inspect all solutions for any sign of precipitation before use.- Prepare fresh stock solutions regularly. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Methodology:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 529.6 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 529.6 g/mol * 1 mL = 0.005296 g = 5.296 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 5.3 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Methodology:
-
Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.
-
Calculate the dilution factor:
-
Dilution Factor = Stock Concentration / Final Concentration = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000
-
-
Dilution:
-
To prepare 1 mL of a 10 µM working solution, you will need to add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Important: Add the 1 µL of the DMSO stock directly into the cell culture medium and immediately mix by gentle pipetting or inverting the tube. Do not add the medium to the small volume of DMSO stock, as this can cause localized high concentrations and precipitation.
-
-
Final DMSO Concentration:
-
The final DMSO concentration in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.
-
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its mechanism of action within the thromboxane A2 signaling pathway.
Caption: Thromboxane A2 signaling pathway and points of intervention by this compound.
The following workflow diagram illustrates a logical approach to troubleshooting solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Technical Support Center: Optimizing ZD1542 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ZD1542 for various experimental applications. ZD1542 is a potent and selective dual-acting thromboxane A2 (TXA2) synthase inhibitor and thromboxane prostanoid (TP) receptor antagonist.[1] Proper concentration optimization is critical for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ZD1542?
A1: ZD1542 has a dual mechanism of action:
-
Thromboxane A2 Synthase (TXS) Inhibition: It blocks the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[1]
-
Thromboxane Prostanoid (TP) Receptor Antagonism: It competitively binds to and blocks the TP receptor, preventing TXA2 and other TP agonists from exerting their effects.[1][2][3][4]
Q2: What is a recommended starting concentration range for ZD1542 in cell culture experiments?
A2: Based on its in vitro potency, a good starting point for most cell-based assays is in the low micromolar to nanomolar range. A typical dose-response experiment could start with a broad range, for example, from 10 nM to 10 µM, to determine the optimal concentration for your specific cell type and experimental endpoint. For platelet aggregation assays, concentrations as low as 0.01 µM have shown significant effects.[1]
Q3: How should I prepare and store ZD1542 stock solutions?
A3: ZD1542 is typically soluble in organic solvents like DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (generally below 0.5%).[5]
Q4: How can I confirm that ZD1542 is active in my experimental system?
A4: To confirm the activity of ZD1542, you can measure the downstream effects of TXA2 signaling. For example, you can quantify the production of thromboxane B2 (TXB2), a stable metabolite of TXA2, using an ELISA kit. A decrease in TXB2 levels would indicate successful inhibition of TXA2 synthase. To confirm TP receptor antagonism, you can use a TXA2 mimetic like U46619 to stimulate cells and observe if ZD1542 can block the expected cellular response (e.g., calcium mobilization, platelet aggregation, or smooth muscle contraction).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibitory effect observed. | Suboptimal Concentration: The concentration of ZD1542 may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the IC50 value for your system.[6] |
| Compound Degradation: ZD1542 may have degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of the ZD1542 stock solution for each experiment. | |
| Cell Confluency: High cell density can sometimes alter the cellular response to inhibitors. | Ensure consistent cell seeding density and confluency across experiments. | |
| High background or off-target effects. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve ZD1542 may be too high. | Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control with the same solvent concentration. |
| Non-specific Binding: At very high concentrations, ZD1542 might exhibit off-target effects. | Use the lowest effective concentration of ZD1542 as determined by your dose-response experiments. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, media composition, or incubation times can lead to variability. | Standardize your cell culture and experimental procedures. Maintain a consistent cell passage number and ensure all reagents are of high quality. |
| Assay Variability: Inconsistent pipetting, incubation times, or reagent concentrations can introduce errors. | Carefully follow a standardized protocol for your assay. Use positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data Summary
The following table summarizes the in vitro potency of ZD1542 from published studies.
| Parameter | System | Species | Value | Reference |
| IC50 | Thromboxane B2 Production (Platelet Microsomes) | Human | 0.016 µM | [1] |
| IC50 | Collagen-Stimulated TXS (Whole Blood) | Human | 0.018 µM | [1] |
| IC50 | Collagen-Stimulated TXS (Whole Blood) | Rat | 0.009 µM | [1] |
| IC50 | Collagen-Stimulated TXS (Whole Blood) | Dog | 0.049 µM | [1] |
| pA2 | U46619-Induced Platelet Aggregation | Human | 8.3 | [1] |
| pA2 | U46619-Induced Platelet Aggregation | Rat | 8.5 | [1] |
| pA2 | U46619-Induced Platelet Aggregation | Dog | 9.1 | [1] |
| pA2 | U46619-Mediated Contraction | Rat Thoracic Aorta | 8.6 | [1] |
| pA2 | U46619-Mediated Contraction | Guinea-Pig Trachea | 8.3 | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal ZD1542 Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes a general workflow to determine the optimal, non-toxic concentration range of ZD1542 for your cell line of interest.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
ZD1542
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ZD1542 Preparation and Treatment:
-
Prepare a 10 mM stock solution of ZD1542 in DMSO.
-
Perform serial dilutions of the ZD1542 stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ZD1542.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the ZD1542 concentration to generate a dose-response curve and determine the concentration range that does not affect cell viability.
-
Visualizations
Caption: Thromboxane A2 signaling pathway and points of inhibition by ZD1542.
Caption: Experimental workflow for optimizing ZD1542 concentration.
References
- 1. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TP receptor antagonists (TXRAs): expensive irrelevance or wonder drugs strangled at birth? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: ZD1542
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZD1542. ZD1542 is a potent dual-action compound that functions as both a thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist.[1] This guide will help address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ZD1542?
A1: ZD1542 has a dual mechanism of action. Firstly, it is a potent inhibitor of thromboxane A2 synthase (TXS), the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[1] Secondly, it acts as a competitive antagonist at the thromboxane A2 (TP) receptor, blocking the effects of any remaining TXA2 or other TP receptor agonists.[1]
Q2: What is the recommended solvent for ZD1542?
A2: For in vitro experiments, ZD1542 can typically be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions into aqueous buffers or cell culture media should be performed to achieve the final desired concentration. Always check the solubility information provided by the supplier and ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause solvent-induced artifacts (typically <0.1-0.5%).
Q3: What is the expected outcome of ZD1542 treatment in a platelet aggregation assay?
A3: In a platelet aggregation assay induced by agonists that rely on TXA2 signaling (e.g., arachidonic acid, collagen, or low concentrations of ADP), ZD1542 is expected to cause a concentration-dependent inhibition of platelet aggregation.[1] This is due to both the reduced production of TXA2 and the blockade of TP receptors.
Q4: Does ZD1542 affect the production of other prostaglandins?
A4: Yes, by inhibiting thromboxane A2 synthase, ZD1542 can lead to a redirection of the prostaglandin H2 (PGH2) substrate towards the synthesis of other prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α).[1] This is an important consideration when analyzing experimental results.
Off-Target Effects and Selectivity Profile
ZD1542 is a highly selective compound. The following table summarizes its activity on its primary targets and its known "off-target" or, more accurately, selectivity profile against other related biological targets. The data indicates that at concentrations effective for TXS inhibition and TP receptor antagonism, ZD1542 has minimal or weak effects on other tested pathways.
| Target/Pathway | Species | Assay Type | Measured Value | Result | Reference |
| Primary Targets | |||||
| Thromboxane A2 Synthase (TXS) | Human | Microsomal TXB2 production | IC50 | 0.016 µM | [1] |
| Thromboxane A2 Synthase (TXS) | Human | Collagen-stimulated whole blood | IC50 | 0.018 µM | [1] |
| Thromboxane A2 Synthase (TXS) | Rat | Collagen-stimulated whole blood | IC50 | 0.009 µM | [1] |
| Thromboxane A2 Synthase (TXS) | Dog | Collagen-stimulated whole blood | IC50 | 0.049 µM | [1] |
| Thromboxane A2 (TP) Receptor | Human | U46619-induced platelet aggregation | pA2 | 8.3 | [1] |
| Thromboxane A2 (TP) Receptor | Rat | U46619-induced platelet aggregation | pA2 | 8.5 | [1] |
| Thromboxane A2 (TP) Receptor | Dog | U46619-induced platelet aggregation | pA2 | 9.1 | [1] |
| Thromboxane A2 (TP) Receptor | Rat | U46619-mediated aorta contraction | pA2 | 8.6 | [1] |
| Thromboxane A2 (TP) Receptor | Guinea Pig | U46619-mediated trachea contraction | pA2 | 8.3 | [1] |
| Thromboxane A2 (TP) Receptor | Guinea Pig | U46619-mediated lung parenchyma contraction | pA2 | 8.5 | [1] |
| Selectivity Profile (Off-Targets) | |||||
| Cyclooxygenase (COX) | Human | HUVEC | IC50 | >100 µM | [1] |
| Prostacyclin (PGI2) Synthase | Human | HUVEC | IC50 | 18.0 +/- 8.6 µM | [1] |
| 5-Hydroxytryptamine (5-HT) Aggregation | Human | Platelet Aggregation | - | No modification up to 100 µM | [1] |
| Adenosine Diphosphate (ADP) Aggregation (primary phase) | Human | Platelet Aggregation | - | No modification up to 100 µM | [1] |
| Adrenaline-induced Aggregation (primary phase) | Human | Platelet Aggregation | - | No modification up to 100 µM | [1] |
| Prostaglandin D2 (PGD2) Platelet Effects | Human | Platelet Effects | - | Weakly modified at 100 µM | [1] |
| Prostaglandin E1 (PGE1) Platelet Effects | Human | Platelet Effects | - | Weakly modified at 100 µM | [1] |
| Prostacyclin (PGI2) Platelet Effects | Human | Platelet Effects | - | Weakly modified at 100 µM | [1] |
| EP Prostanoid Receptors | - | Smooth muscle contraction | - | No interaction | [1] |
| FP Prostanoid Receptors | - | Smooth muscle contraction | - | No interaction | [1] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition of platelet aggregation observed | 1. Inappropriate agonist: The agonist used does not primarily signal through the TXA2 pathway (e.g., high concentrations of ADP or thrombin).2. Compound degradation: ZD1542 stock solution may have degraded.3. Incorrect concentration: The final concentration of ZD1542 is too low. | 1. Use an appropriate agonist such as arachidonic acid, collagen, or the TP receptor agonist U46619.2. Prepare a fresh stock solution of ZD1542. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.3. Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. |
| Unexpected increase in a measured prostaglandin (e.g., PGE2) | Substrate shunting: Inhibition of TXS leads to the accumulation of PGH2, which is then converted to other prostaglandins by their respective synthases. | This is an expected consequence of TXS inhibition and confirms the on-target activity of ZD1542.[1] Quantify the levels of other prostaglandins (PGE2, PGD2, PGF2α) to characterize this effect. |
| Variability between experimental replicates | 1. Inconsistent platelet preparation: Platelet count and viability can vary between preparations.2. Pipetting errors: Inaccurate pipetting, especially of viscous stock solutions.3. Incubation time variation: Inconsistent pre-incubation time with ZD1542 before adding the agonist. | 1. Standardize your platelet isolation protocol and perform a platelet count for each preparation.2. Use calibrated pipettes and ensure thorough mixing when making dilutions.3. Use a timer to ensure consistent pre-incubation times across all samples. |
| ZD1542 precipitates in aqueous solution | Poor solubility: The concentration of ZD1542 exceeds its solubility limit in the aqueous buffer or media. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still within the tolerated range for your cells.2. Prepare fresh dilutions from a concentrated stock solution immediately before use.3. Consider using a different formulation or delivery vehicle if solubility issues persist. |
Visualizations
Caption: Mechanism of action of ZD1542.
References
ICI D1542 stability in cell culture media
Welcome to the technical support center for ICI D1542 (also known as ZD1542). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the stability and efficacy of the compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ZD1542) is a potent and selective dual-action antagonist of the thromboxane A2 (TXA2) pathway. It acts as both a thromboxane synthase inhibitor and a thromboxane A2 (TP) receptor antagonist.[1] This dual mechanism allows it to both prevent the synthesis of TXA2 and block the action of any existing TXA2 at its receptor.[1]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[2][3][4][5] Stock solutions should be stored at -20°C or -80°C to maximize stability. When preparing your working concentration for cell culture experiments, the final concentration of the organic solvent in the medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in aqueous cell culture media?
The stability of small molecules like this compound in aqueous solutions such as cell culture media can be influenced by several factors, including pH, temperature, and the presence of media components. While specific public data on the half-life of this compound in common cell culture media like DMEM or RPMI-1640 is limited, it is crucial to determine its stability under your specific experimental conditions. A generalized protocol for assessing stability is provided in the Experimental Protocols section.
Q4: What are the signs of this compound degradation in my experiments?
Inconsistent or a gradual loss of the expected biological effect over the duration of your experiment can be an indicator of compound degradation. For example, if you observe a diminishing inhibition of platelet aggregation or a reduced effect on the target signaling pathway with freshly prepared solutions versus those incubated for longer periods, degradation may be occurring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Compound Degradation: this compound may be unstable under your specific cell culture conditions (e.g., pH, temperature, media components). | - Perform a stability study to determine the half-life of this compound in your cell culture medium (see Experimental Protocols).- Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the pre-incubation time of the compound in the media before adding to cells. |
| Improper Storage: Stock solutions may have degraded due to improper storage temperature or exposure to light. | - Store stock solutions in DMSO at -20°C or -80°C in light-protected vials.- Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | - Double-check all calculations for preparing working solutions.- Use calibrated pipettes for accurate dilutions. | |
| Precipitation of the compound in cell culture media | Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous media, especially after dilution from a high-concentration DMSO stock. | - Visually inspect the media for any precipitate after adding the compound.- Reduce the final concentration of this compound.- Increase the final percentage of DMSO slightly, ensuring it remains below cytotoxic levels (typically <0.5%). |
| Cell Toxicity Observed | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high in the final culture medium. | - Ensure the final DMSO concentration is at a level well-tolerated by your specific cell line (typically ≤ 0.1%).- Run a vehicle control (media with the same concentration of DMSO without the compound) to assess solvent toxicity. |
| Compound-Specific Cytotoxicity: At the concentration used, this compound itself may be toxic to the cells. | - Perform a dose-response curve to determine the optimal non-toxic working concentration.- Use a lower concentration of the compound if possible. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
- HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Analytical column (e.g., C18)
2. Method:
- Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
- Spike the cell culture medium with this compound to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
- Immediately collect a sample at time zero (T=0) and store it at -80°C. This will serve as your baseline.
- Incubate the remaining medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store all samples at -80°C until analysis.
- Prepare samples for HPLC analysis. This may involve a protein precipitation step (e.g., adding 3 volumes of ice-cold acetonitrile), followed by centrifugation to pellet the precipitate. The supernatant is then transferred to an HPLC vial.
- Analyze the samples by HPLC. Develop an HPLC method that provides good separation and detection of the parent this compound peak.
- Quantify the peak area of this compound at each time point and normalize it to the T=0 sample to determine the percentage of the compound remaining.
Data Presentation:
The quantitative data from the stability study can be summarized in the following table.
| Time Point (Hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | [Insert Value] | 100% |
| 2 | [Insert Value] | [Calculate] |
| 4 | [Insert Value] | [Calculate] |
| 8 | [Insert Value] | [Calculate] |
| 12 | [Insert Value] | [Calculate] |
| 24 | [Insert Value] | [Calculate] |
| 48 | [Insert Value] | [Calculate] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability.
References
- 1. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. neutronco.com [neutronco.com]
- 5. gchemglobal.com [gchemglobal.com]
avoiding ZD1542 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of ZD1542 during their experiments.
Troubleshooting Guides
Issue: Loss of ZD1542 Activity in Aqueous Buffers
Possible Cause: ZD1542 contains a 1,3-dioxane ring, which is susceptible to hydrolysis under acidic conditions.[1] The carboxylic acid moiety of ZD1542 might also influence the local pH and contribute to degradation.
Solution Workflow:
Figure 1: Troubleshooting workflow for loss of ZD1542 activity.
Detailed Steps:
-
Verify Buffer pH: Immediately measure the pH of your experimental buffer.
-
Adjust pH: If the pH is acidic, adjust it to a neutral range of 7.0-7.4 for subsequent experiments.
-
Fresh Stock Solutions: Prepare fresh stock solutions of ZD1542 in an appropriate organic solvent before each experiment.
-
Minimize Aqueous Exposure: Add the ZD1542 stock solution to the aqueous experimental buffer immediately before starting your assay to minimize the time it is exposed to potentially hydrolytic conditions.
Issue: Inconsistent Results or Suspected Photodegradation
Possible Cause: ZD1542 contains a pyridyl group and a nitro-aromatic ether, which can be susceptible to photodegradation.[2][3] Exposure to ambient laboratory light or specific light sources during experiments could lead to its degradation.
Solution Workflow:
Figure 2: Workflow to address potential photodegradation of ZD1542.
Detailed Steps:
-
Protect from Light: Store both the solid compound and stock solutions in amber vials or containers wrapped in aluminum foil.
-
Dim Lighting: Conduct experimental manipulations in a dimly lit area or under yellow light.
-
Control Experiment: Perform a control experiment where one set of samples is exposed to normal laboratory light and another is kept in the dark. Analyze the integrity and activity of ZD1542 in both sets.
Issue: Potential Thermal Degradation
Possible Cause: ZD1542 possesses a carboxylic acid functional group. Carboxylic acids can be susceptible to thermal decomposition, especially at elevated temperatures.[4][5]
Solution Workflow:
Figure 3: Troubleshooting guide for potential thermal degradation.
Detailed Steps:
-
Review Protocol: Identify any steps in your experimental protocol that involve elevated temperatures (e.g., incubation, cell lysis).
-
Minimize Heat Exposure: If high temperatures are unavoidable, minimize the duration of exposure.
-
Storage: Ensure that stock solutions and the solid compound are stored at the recommended low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ZD1542 stock solutions?
A1: Based on general chemical stability principles, a dry, aprotic organic solvent is recommended for preparing stock solutions of ZD1542 to minimize the risk of hydrolysis of the 1,3-dioxane ring. Suitable solvents include anhydrous DMSO, DMF, or ethanol.
Q2: How should I store ZD1542?
A2:
| Form | Storage Condition | Rationale |
|---|---|---|
| Solid | Store at -20°C or -80°C, protected from light and moisture. | To prevent thermal degradation and photodegradation. |
| Stock Solution | Aliquot and store at -80°C in amber vials. | To avoid repeated freeze-thaw cycles and light exposure. |
Q3: What are the potential degradation pathways for ZD1542?
A3: While specific degradation pathways for ZD1542 are not extensively published, based on its chemical structure, the following are potential routes of degradation:
-
Acid-catalyzed hydrolysis: The 1,3-dioxane ring is susceptible to cleavage under acidic conditions.[1]
-
Photodegradation: The presence of a pyridyl group and a nitro-aromatic ether suggests potential sensitivity to light.[2][3]
-
Thermal decomposition: The carboxylic acid moiety may undergo decarboxylation at elevated temperatures.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. espublisher.com [espublisher.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Interpreting Unexpected Results with ICI D1542: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with ICI D1542.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also referred to as ZD1542, is a potent and selective dual-acting compound. It functions as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 (TP) receptor antagonist.[1] This means it both blocks the production of TXA2 and prevents any produced TXA2 from binding to its receptor to elicit a biological response.
Q2: I'm observing an increase in other prostaglandins, such as PGE2 and PGF2α, after treating my cells with this compound. Is this expected?
Yes, this is an expected consequence of inhibiting thromboxane A2 synthase. By blocking the conversion of prostaglandin H2 (PGH2) to TXA2, the substrate PGH2 is shunted towards other prostaglandin pathways, leading to an increase in the production of prostaglandins like PGE2, PGF2α, and PGD2.[1]
Q3: Why am I not seeing any effect of this compound on cellular responses mediated by other non-prostanoid agonists?
This compound is highly selective for the thromboxane pathway. At concentrations effective for inhibiting TXA2 synthase and blocking TP receptors, it does not typically affect the actions of non-prostanoid agonists.[1] If you are not observing an effect on other pathways, it indicates the compound is acting selectively as expected.
Q4: Is it possible for this compound to have off-target effects?
While this compound is highly selective, all pharmacological agents have the potential for off-target effects, especially at very high concentrations. The available data indicates that at concentrations significantly higher than those required to block U46619-mediated contractions (a TXA2 mimetic), this compound did not exhibit agonist activity or interact with EP or FP prostanoid receptors.[1] However, it showed weak modification of the platelet effects of PGD2, PGE1, and PGI2 at a high concentration of 100 microM.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No inhibition of platelet aggregation induced by U46619. | Compound Degradation: The compound may have degraded due to improper storage or handling. | Ensure the compound is stored correctly and prepare fresh solutions for each experiment. |
| Incorrect Concentration: The concentration of this compound used may be too low to effectively antagonize the TP receptor. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. Refer to the provided pA2 values for guidance. | |
| Variability in results between different cell types or species. | Species-Specific Differences: The potency of this compound can vary between species. | Be aware of the reported IC50 and pA2 values for different species (e.g., human, rat, dog) and adjust your experimental design accordingly. |
| Unexpected effects on cell viability. | High Compound Concentration: Very high concentrations may lead to off-target effects or cellular toxicity. | Use the lowest effective concentration determined from your dose-response studies. Perform a cell viability assay (e.g., MTT, trypan blue) to assess toxicity at your working concentration. |
| Increase in other pro-inflammatory mediators. | Shunting of the Arachidonic Acid Cascade: Inhibition of thromboxane synthase leads to the redirection of PGH2 to other prostaglandin pathways. | Measure the levels of other prostaglandins (PGE2, PGF2α, PGD2) to confirm this is the cause. This is an expected pharmacological effect of the compound. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound (ZD1542).
Table 1: Thromboxane A2 Synthase (TXS) Inhibition
| System | Metric | Value (µM) | Reference |
| Human Platelet Microsomes (TXB2 production) | IC50 | 0.016 | [1] |
| Human Whole Blood (Collagen-stimulated TXS) | IC50 | 0.018 | [1] |
| Rat Whole Blood (Collagen-stimulated TXS) | IC50 | 0.009 | [1] |
| Dog Whole Blood (Collagen-stimulated TXS) | IC50 | 0.049 | [1] |
| Human Umbilical Vein Endothelial Cell (HUVEC) Cyclo-oxygenase | IC50 | > 100 | [1] |
| HUVEC Prostacyclin (PGI2) Synthase | IC50 | 18.0 +/- 8.6 | [1] |
Table 2: Thromboxane A2 (TP) Receptor Antagonism
| Preparation | Agonist | Metric | Value | Reference |
| Human Platelets | U46619-induced aggregation | pA2 | 8.3 | [1] |
| Rat Platelets | U46619-induced aggregation | pA2 | 8.5 | [1] |
| Dog Platelets | U46619-induced aggregation | pA2 | 9.1 | [1] |
| Rat Thoracic Aorta | U46619-mediated contraction | pA2 | 8.6 | [1] |
| Guinea-pig Trachea | U46619-mediated contraction | pA2 | 8.3 | [1] |
| Guinea-pig Lung Parenchyma | U46619-mediated contraction | pA2 | 8.5 | [1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the thromboxane signaling pathway.
Caption: Experimental workflow for a typical platelet aggregation assay.
Experimental Protocols
Platelet Aggregation Assay (General Protocol)
-
Blood Collection: Collect whole blood from the species of interest into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper layer, which is the PRP.
-
Platelet Count Adjustment: Count the platelets in the PRP and adjust the concentration with platelet-poor plasma (PPP) to a standardized number (e.g., 2.5 x 10^8 platelets/mL). PPP is obtained by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.
-
Incubation: Pre-incubate the PRP with either vehicle control or different concentrations of this compound for a specified time at 37°C in an aggregometer cuvette with stirring.
-
Initiation of Aggregation: Add a platelet aggregating agent, such as collagen or the TXA2 mimetic U46619, to the cuvette to induce aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.
-
Data Analysis: The extent of aggregation is quantified as the maximum change in light transmittance. The inhibitory effect of this compound is calculated by comparing the aggregation in the presence of the compound to the vehicle control.
Note: This is a generalized protocol. Specific parameters such as centrifugation speeds, incubation times, and agonist concentrations should be optimized for your specific experimental setup.
References
Technical Support Center: Improving the Selectivity of ZD1542 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of ZD1542 assays.
Frequently Asked Questions (FAQs)
Q1: What is ZD1542 and what is its primary mechanism of action?
ZD1542 is a potent and selective small molecule that functions as both a thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist.[1] Its dual action allows it to block the production of pro-aggregatory and vasoconstrictive thromboxane A2 and also prevent the action of any residual thromboxane A2 at its receptor.
Q2: What are the key in vitro assays used to characterize the activity and selectivity of ZD1542?
The primary in vitro assays for ZD1542 characterization include:
-
Thromboxane B2 (TXB2) Production Assay: This assay measures the inhibition of thromboxane A2 synthase by quantifying the production of its stable metabolite, TXB2.
-
U46619-Induced Platelet Aggregation Assay: This functional assay assesses the antagonist activity of ZD1542 at the TP receptor by measuring its ability to inhibit platelet aggregation induced by the TP receptor agonist, U46619.
-
Determination of pA2 Value: This calculation provides a quantitative measure of the potency of ZD1542 as a competitive antagonist at the TP receptor.
Q3: How can I assess the selectivity of ZD1542 against other related targets?
To evaluate the selectivity of ZD1542, it is essential to perform counter-screening assays against related enzymes and receptors in the prostaglandin synthesis pathway. A key enzyme to assess is cyclooxygenase (COX), which is upstream of thromboxane synthase. ZD1542 has been shown to have minimal effect on cyclooxygenase activity.[1] Further selectivity can be determined by screening against a broader panel of receptors and enzymes.
Troubleshooting Guides
Thromboxane B2 (TXB2) Production Assay
Q4: I am observing high background or non-specific signal in my TXB2 ELISA. What are the possible causes and solutions?
High background in a TXB2 ELISA can be caused by several factors:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background signal.
-
Solution: Ensure that the washing steps are performed thoroughly and consistently. Increase the number of washes or the volume of wash buffer if necessary.
-
-
Contaminated Reagents: Contamination of buffers or reagents with TXB2 or other cross-reactive substances can elevate the background.
-
Solution: Use fresh, high-quality reagents and sterile, disposable labware.
-
-
Improper Plate Sealing: Inadequate sealing of the microplate during incubations can lead to evaporation and edge effects, contributing to inconsistent background.
-
Solution: Use high-quality plate sealers and ensure they are applied firmly and evenly.
-
Q5: My TXB2 measurements are inconsistent between replicates. How can I improve reproducibility?
Inconsistent results can stem from various sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of variability.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth.
-
-
Inadequate Mixing: Insufficient mixing of reagents in the wells can lead to uneven reactions.
-
Solution: Gently tap the plate after adding reagents to ensure thorough mixing, avoiding the introduction of air bubbles.
-
-
Temperature Fluctuations: Variations in incubation temperature across the plate can affect the enzymatic reaction and binding kinetics.
-
Solution: Ensure the incubator provides uniform temperature distribution. Allow all reagents and the plate to reach room temperature before starting the assay.
-
U46619-Induced Platelet Aggregation Assay
Q6: I am observing poor or no platelet aggregation in my control wells with U46619.
Several factors can lead to a diminished platelet aggregation response:
-
Poor Platelet Quality: Platelets are sensitive and can be activated or lose their function during preparation.
-
Solution: Handle blood samples gently and process them promptly after collection. Avoid excessive centrifugation speeds and temperature fluctuations during platelet-rich plasma (PRP) preparation.[2]
-
-
Incorrect Agonist Concentration: The concentration of U46619 may be too low to induce a robust aggregation response.
-
Solution: Prepare fresh dilutions of U46619 and verify its activity. Perform a dose-response curve to determine the optimal concentration for your experimental conditions.
-
-
Low Platelet Count in PRP: An insufficient number of platelets will result in a weak aggregation signal.
-
Solution: Adjust the centrifugation protocol to obtain an optimal platelet count in the PRP, typically between 200-400 x 10^9/L.[2]
-
Q7: The baseline in my light transmission aggregometry (LTA) is unstable.
An unstable baseline can be caused by:
-
Particulate Matter in PRP: The presence of red blood cells, white blood cells, or other debris can interfere with light transmission.
-
Solution: Optimize the centrifugation steps to minimize contamination of the PRP.
-
-
Instrument Malfunction: Issues with the light source or detector of the aggregometer can lead to baseline drift.
-
Solution: Perform regular maintenance and calibration of the aggregometer according to the manufacturer's instructions.
-
Quantitative Data
| Parameter | Species | Preparation | Value | Reference |
| IC50 (TXS Inhibition) | Human | Platelet Microsomes | 0.016 µM | [1] |
| Human | Whole Blood (collagen-stimulated) | 0.018 µM | [1] | |
| Rat | Whole Blood (collagen-stimulated) | 0.009 µM | [1] | |
| Dog | Whole Blood (collagen-stimulated) | 0.049 µM | [1] | |
| pA2 (TP Receptor Antagonism) | Human | Platelets (U46619-induced aggregation) | 8.3 | [1] |
| Rat | Platelets (U46619-induced aggregation) | 8.5 | [1] | |
| Dog | Platelets (U46619-induced aggregation) | 9.1 | [1] | |
| Rat | Thoracic Aorta (U46619-induced contraction) | 8.6 | [1] | |
| Guinea-pig | Trachea (U46619-induced contraction) | 8.3 | [1] | |
| Guinea-pig | Lung Parenchyma (U46619-induced contraction) | 8.5 | [1] | |
| IC50 (Off-Target) | Human | HUVEC Cyclo-oxygenase | > 100 µM | [1] |
| Human | HUVEC Prostacyclin Synthase | 18.0 ± 8.6 µM | [1] |
Experimental Protocols
Protocol 1: Thromboxane B2 (TXB2) Competitive ELISA
This protocol outlines the general steps for a competitive ELISA to measure TXB2 concentration. Specific details may vary depending on the commercial kit used.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Create a standard curve by performing serial dilutions of the TXB2 standard.
-
Sample and Standard Addition: Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of HRP-conjugated TXB2 to each well. Incubate for 1-2 hours at room temperature on a shaker. During this incubation, the HRP-conjugated TXB2 and the TXB2 in the sample will compete for binding to the primary antibody.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the TXB2 concentration in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: U46619-Induced Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in response to the TP receptor agonist U46619.
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
Adjust the platelet count in the PRP to the desired concentration (e.g., 250 x 10^9/L) using PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a stir bar to a cuvette containing the PRP sample and place it in the aggregometer.
-
Allow the baseline to stabilize for 1-2 minutes.
-
Add ZD1542 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding a working concentration of U46619.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission from the baseline. The inhibitory effect of ZD1542 is calculated by comparing the aggregation in the presence of the inhibitor to the vehicle control.
Visualizations
Caption: ZD1542 Signaling Pathway Inhibition.
Caption: ZD1542 Assay Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
ICI D1542 interference with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ICI D1542. The information is designed to help users identify and resolve specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ZD1542, is a potent pharmacological agent that functions as both a thromboxane A2 synthase (TXS) inhibitor and a thromboxane A2 (TP) receptor antagonist. Its dual mechanism allows it to block the production of thromboxane A2 and also prevent the action of any residual thromboxane A2 at its receptor.
Q2: In which experimental systems is this compound typically used?
A2: this compound is primarily used in in vitro studies involving platelets and smooth muscle tissues. Common applications include the investigation of platelet aggregation, vascular and pulmonary smooth muscle contraction, and signaling pathways involving the thromboxane cascade.
Q3: What is the solvent and storage recommendation for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in an organic solvent such as DMSO or ethanol to create a stock solution. Subsequent dilutions into aqueous experimental buffers should be done immediately before use to minimize potential precipitation and degradation. Always refer to the manufacturer's specific instructions for solubility and storage.
Q4: Can this compound interfere with assays measuring other prostaglandins?
A4: As a thromboxane synthase inhibitor, this compound can lead to a redirection of the prostaglandin synthesis pathway. Inhibition of thromboxane synthase can cause an accumulation of its substrate, prostaglandin H2 (PGH2), which may then be shunted towards the production of other prostaglandins like PGE2, PGD2, and PGF2α. This is not a direct interference with the assay itself, but a physiological consequence of the drug's action that can be detected by prostaglandin immunoassays.
Troubleshooting Guides
Issue 1: Unexpected Results in Platelet Aggregation Assays
Symptoms:
-
Complete inhibition of aggregation even at very low concentrations of this compound.
-
Variable or inconsistent inhibition of aggregation between experiments.
-
This compound appears to inhibit aggregation induced by agonists that are not dependent on the thromboxane pathway.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Solvent Effects | High concentrations of solvents like DMSO or ethanol can independently affect platelet function. Prepare a vehicle control with the same final solvent concentration as your highest this compound dose to assess the solvent's impact. |
| Agonist Choice | The choice of agonist is critical. This compound will strongly inhibit aggregation induced by arachidonic acid or collagen, which are highly dependent on thromboxane production. Its effect on aggregation induced by ADP or thrombin may be less pronounced. Use a range of agonists to characterize the specificity of the effect. |
| Drug Stability | This compound may be unstable in certain aqueous buffers over time. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Off-Target Effects | At very high concentrations, the possibility of off-target effects on other signaling pathways cannot be entirely ruled out. Perform dose-response curves to determine the IC50 and use the lowest effective concentration. |
Issue 2: Inconsistent Effects in Smooth Muscle Contraction Studies
Symptoms:
-
The inhibitory effect of this compound on smooth muscle contraction is not reproducible.
-
This compound fails to inhibit contractions induced by the thromboxane mimetic U46619.
-
Baseline tissue contractility is altered after the addition of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Ensure that tissues are properly washed and allowed to return to baseline between agonist applications. |
| Drug-Reagent Interaction | While unlikely, consider the possibility of direct interaction with other reagents in the organ bath. Ensure the purity of all solutions and test the effect of this compound in the absence of other compounds. |
| Tissue Viability | Poor tissue health can lead to inconsistent responses. Monitor the viability of the tissue preparation throughout the experiment by periodically challenging with a standard contractile agent like potassium chloride (KCl). |
| Incorrect Dilution | Serial dilution errors can lead to incorrect final concentrations. Carefully prepare and verify all dilutions. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP) to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
-
Incubation with this compound:
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Induction of Aggregation:
-
Place the PRP sample in an aggregometer.
-
Add an agonist (e.g., arachidonic acid, collagen, ADP, or U46619) to induce platelet aggregation.
-
-
Data Analysis:
-
Monitor the change in light transmittance for 5-10 minutes.
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
Validation & Comparative
A Comparative Guide to Thromboxane Inhibitors: ICI D1542 vs. the Field
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet and antithrombotic research, the inhibition of the thromboxane (TXA₂) pathway remains a critical area of investigation. Thromboxane A₂ is a potent mediator of platelet aggregation and vasoconstriction, playing a pivotal role in thromboembolic diseases. This guide provides a comparative analysis of ICI D1542 (also known as ZD1542), a dual-action thromboxane synthase inhibitor and receptor antagonist, against other notable thromboxane inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.
Mechanism of Action: A Diverse Approach to Thromboxane Inhibition
Thromboxane inhibitors can be broadly categorized based on their mechanism of action.[1] Thromboxane synthase (TXS) inhibitors prevent the conversion of prostaglandin H₂ (PGH₂) to TXA₂, while thromboxane receptor (TP) antagonists block the binding of TXA₂ to its receptor on platelets and other cells.[2][3] A third class of inhibitors exhibits a dual mechanism, targeting both the synthesis and the receptor action of TXA₂.[4] this compound falls into this latter category, offering a potentially more comprehensive blockade of the thromboxane pathway.[5]
Quantitative Comparison of Inhibitor Potency
The efficacy of thromboxane inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀) for synthase activity and their pA₂ value for receptor antagonism. The IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA₂ value indicates greater receptor affinity.
Below is a summary of the in vitro potencies of this compound and other selected thromboxane inhibitors based on available experimental data.
| Inhibitor | Primary Mechanism(s) | Thromboxane Synthase Inhibition (IC₅₀, μM) | Thromboxane Receptor Antagonism (pA₂) | Species |
| This compound (ZD1542) | Dual TXS Inhibitor & TP Antagonist | 0.018[5] | 8.3[5] | Human (whole blood) |
| 0.016[5] | - | Human (platelet microsomes) | ||
| 0.009[5] | 8.5[5] | Rat (whole blood) | ||
| 0.049[5] | 9.1[5] | Dog (whole blood) | ||
| Ridogrel (R.68070) | Dual TXS Inhibitor & TP Antagonist | pIC₅₀ = 7.4[6] | 5.4[6] | Human |
| Terbogrel | Dual TXS Inhibitor & TP Antagonist | IC₅₀ = ~0.010[7] | IC₅₀ = ~0.010[7] | Human |
| Dazoxiben | TXS Inhibitor | pIC₅₀ = 5.7[6] | No significant activity[6] | Human |
| GR32191 | TP Antagonist | No significant activity[6] | 8.2[6] | Human |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency. For Ridogrel, a pIC₅₀ of 7.4 corresponds to an IC₅₀ of approximately 0.04 μM.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the thromboxane pathway and the experimental approaches used to evaluate inhibitors, the following diagrams are provided.
References
- 1. The sterols isolated from Evening Primrose oil modulate the release of proinflammatory mediators [ouci.dntb.gov.ua]
- 2. Proceedings of the Physiological Society, 20-21 September 1991, Dublin Meeting: Communications: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to ZD1542 and Aspirin: Mechanisms and Effects
For researchers and professionals in drug development, understanding the nuanced differences between antiplatelet agents is critical for advancing therapeutic strategies. This guide provides a detailed comparison of ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist, and aspirin, a cornerstone of anti-inflammatory and antithrombotic therapy. While direct comparative clinical trial data between ZD1542 and aspirin is limited in publicly available literature, this guide synthesizes existing experimental data and mechanistic knowledge to offer a comprehensive overview.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between ZD1542 and aspirin lies in their targets within the arachidonic acid cascade, a key pathway in inflammation and thrombosis.
Aspirin acts as an irreversible inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By acetylating a serine residue in the active site of these enzymes, aspirin blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory and pro-aggregatory molecules, including thromboxane A2 (TXA2).[1][2] This broad-spectrum inhibition accounts for both its therapeutic effects and its common side effects, such as gastrointestinal irritation.
ZD1542 , in contrast, offers a more targeted approach. It functions through a dual mechanism:
-
Thromboxane A2 Synthase Inhibition: It potently inhibits the enzyme thromboxane A2 synthase, which is responsible for the conversion of PGH2 to TXA2.
-
Thromboxane A2 Receptor (TP) Antagonism: It blocks the TP receptor, preventing TXA2 and other prostanoids from exerting their pro-aggregatory and vasoconstrictive effects.
This dual action is designed to specifically target the thromboxane pathway while potentially sparing the production of other prostaglandins, such as the vasodilatory and anti-aggregatory prostacyclin (PGI2), which is a theoretical advantage over the non-selective action of aspirin.[3][4][5]
Signaling Pathway Comparison
The distinct mechanisms of ZD1542 and aspirin result in different downstream effects on cellular signaling.
Comparative Efficacy: Insights from Experimental Data
| Parameter | ZD1542 | Aspirin | References |
| Mechanism | Thromboxane A2 Synthase Inhibitor & TP Receptor Antagonist | Irreversible COX-1 and COX-2 Inhibitor | [1][2][3][4][5] |
| Antiplatelet Effect | Potent inhibitor of collagen and U46619-induced platelet aggregation | Inhibits TXA2-mediated platelet aggregation | [6] |
| Selectivity | Specific for the thromboxane pathway | Non-selective, affects all prostanoid synthesis | [1][2][3][4][5] |
| Potential Advantage | May spare beneficial prostaglandins like PGI2 | Broad anti-inflammatory and analgesic effects | [3][4][5][7] |
| Clinical Trial Data | Limited publicly available data | Extensive clinical data for cardiovascular disease prevention | [6][8] |
Experimental Protocols
To facilitate the replication and further investigation of the effects of these compounds, detailed methodologies for key in vitro platelet aggregation assays are provided below.
Collagen-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation initiated by collagen.
Experimental Workflow:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. Randomized trial of ridogrel, a combined thromboxane A2 synthase inhibitor and thromboxane A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The Ridogrel Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin vs. NSAIDS for Pain: Side Effects Differences, Uses & Interactions [medicinenet.com]
- 8. bpac.org.nz [bpac.org.nz]
ZD1542: A Comprehensive Analysis of its Efficacy in Thromboxane A2 Synthesis Inhibition
This guide provides a detailed comparison of ZD1542 with other therapeutic agents targeting thromboxane A2 (TXA2) synthesis and signaling. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ZD1542's performance based on available experimental data.
Executive Summary
ZD1542 is a potent and selective agent that exhibits a dual mechanism of action: inhibition of thromboxane A2 synthase (TXAS) and antagonism of the thromboxane A2 (TP) receptor. This dual activity positions ZD1542 as a compelling candidate for therapeutic intervention in pathologies where TXA2 plays a significant role, such as thrombosis and cardiovascular diseases. Experimental data demonstrates its high potency in inhibiting TXA2 production and blocking its downstream effects, often surpassing the efficacy of single-mechanism drugs like aspirin or selective TXAS inhibitors.
Comparison with Alternative Agents
The following table summarizes the in vitro potency of ZD1542 in comparison to other agents that modulate the TXA2 pathway.
| Compound | Primary Mechanism of Action | Target | Potency (IC50) | Receptor Antagonism (pA2) | Species |
| ZD1542 | TXA2 Synthase Inhibitor & TP Receptor Antagonist | TXA2 Synthase | 0.016 µM | 8.3 | Human |
| TXA2 Synthase | 0.009 µM | 8.5 | Rat | ||
| TXA2 Synthase | 0.049 µM | 9.1 | Dog | ||
| Aspirin | Cyclooxygenase (COX-1) Inhibitor | COX-1 | pIC50: 5.3 | - | Human |
| Dazoxiben | TXA2 Synthase Inhibitor | TXA2 Synthase | IC50: 0.7 µM | - | Human |
| Ridogrel | TXA2 Synthase Inhibitor & TP Receptor Antagonist | TXA2 Synthase | IC50: 0.013 µM | Ki: 0.52 µM | Human |
| GR32191 | TP Receptor Antagonist | TP Receptor | - | ~8.2 | Human |
| Y-20811 | TXA2 Synthase Inhibitor | TXA2 Synthase | IC50: ~600 pg/10^9 platelets | - | Rat |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Thromboxane B2 (TXB2) Production (Radioimmunoassay)
This protocol outlines the procedure for quantifying the concentration of TXB2, the stable metabolite of TXA2, in biological samples.
Materials:
-
Samples (e.g., platelet-rich plasma, serum)
-
Thromboxane B2 EIA Kit (e.g., from Cayman Chemical or Arbor Assays)[1]
-
Anti-TXB2 antibody
-
TXB2-alkaline phosphatase conjugate
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood samples and prepare platelet-rich plasma (PRP) or serum. To prevent ex vivo TXB2 formation, add a cyclooxygenase inhibitor like indomethacin immediately after collection.[1]
-
Assay Setup: Prepare a 96-well plate coated with an anti-rabbit IgG antibody.
-
Competitive Binding: Add standards or samples, anti-TXB2 antibody, and TXB2-alkaline phosphatase conjugate to the wells. Incubate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding.[1]
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.[1]
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.[1]
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.[1]
-
Calculation: Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of TXB2 in the samples.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the method for assessing platelet aggregation in response to various agonists.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists (e.g., collagen, U46619, ADP, arachidonic acid)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer (LTA)
-
Cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation: Obtain fresh whole blood anticoagulated with sodium citrate. Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 10-15 minutes). Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes).[2][3][4]
-
Instrument Calibration: Calibrate the LTA by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.[2][5]
-
Assay Performance:
-
Place a cuvette with PRP and a stir bar into the sample well of the LTA, pre-warmed to 37°C.[2][5]
-
Add the test compound (e.g., ZD1542 or comparator) or vehicle control and incubate for a specified period.
-
Add the agonist (e.g., a specific concentration of collagen or U46619) to induce platelet aggregation.[3]
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.[2][6]
-
-
Data Analysis: The extent of platelet aggregation is typically quantified as the maximum percentage change in light transmission.
Determination of pA2 Values for TP Receptor Antagonism
This method is used to quantify the potency of a competitive antagonist.
Procedure:
-
Perform concentration-response curves for a TP receptor agonist (e.g., U46619) in the absence and presence of several fixed concentrations of the antagonist (e.g., ZD1542, GR32191).
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) from each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Visualizations
Signaling Pathway of Thromboxane A2 Synthesis and Action
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 6. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to ICI D1542 and Dual TP/TXS Inhibitors for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between therapeutic compounds is paramount. This guide provides an objective comparison of ICI D1542, a notable early dual thromboxane A2 receptor (TP) antagonist and thromboxane A2 synthase (TXS) inhibitor, with the broader class of dual TP/TXS inhibitors. The following sections detail their mechanisms of action, present comparative experimental data, outline relevant experimental protocols, and visualize the key signaling pathways.
Introduction to Thromboxane Modulation
Thromboxane A2 (TXA2) is a potent lipid mediator derived from arachidonic acid that plays a critical role in hemostasis and thrombosis.[1] Synthesized by thromboxane synthase (TXS), TXA2 exerts its effects by binding to the G-protein coupled thromboxane A2 receptor (TP).[1] This interaction triggers a signaling cascade leading to platelet aggregation and vasoconstriction. Consequently, inhibiting the TXA2 pathway has been a key strategy in the development of anti-thrombotic therapies.
Two primary approaches to modulate this pathway are the inhibition of TXS and the antagonism of the TP receptor. While each approach has its merits, the development of dual-acting compounds that simultaneously inhibit TXS and block the TP receptor offers a potentially more comprehensive therapeutic strategy.[1][2] This guide focuses on comparing a specific dual inhibitor, this compound, with other compounds in this class.
Mechanism of Action: A Dual Approach
Dual TP/TXS inhibitors offer a two-pronged attack on the thromboxane pathway. By inhibiting TXS, these compounds prevent the conversion of the precursor prostaglandin H2 (PGH2) into TXA2. This not only reduces the primary agonist of the TP receptor but can also lead to the shunting of PGH2 towards the synthesis of other prostanoids, some of which, like prostacyclin (PGI2), have anti-platelet and vasodilatory effects.
Simultaneously, by antagonizing the TP receptor, these drugs block the effects of any residual TXA2 that may be produced. More importantly, they also inhibit the pro-aggregatory effects of PGH2 itself, which can also act as a TP receptor agonist.[1] This dual mechanism is hypothesized to be more effective than inhibiting either target alone.
Comparative Performance Data
The following tables summarize key in vitro performance data for this compound (also known as ZD1542) and other notable dual TP/TXS inhibitors. It is important to note that direct comparisons can be challenging as data are often generated in different laboratories under varying experimental conditions.
Table 1: Thromboxane Synthase (TXS) Inhibitory Potency
| Compound | System | IC50 (µM) | Reference |
| This compound (ZD1542) | Human platelet microsomes | 0.016 | |
| R.68070 | Human serum | ~0.04 (pIC50 = 7.4) | [3] |
| CV-4151 | Human serum | ~0.13 (pIC50 = 6.9) | [3] |
| Dazoxiben (TXS inhibitor) | Human serum | ~0.20 (pIC50 = 5.7) | [3] |
| Aspirin (COX inhibitor) | Human serum | ~0.50 (pIC50 = 5.3) | [3] |
Note: pIC50 is the negative logarithm of the molar concentration of an inhibitor that causes 50% inhibition.
Table 2: Thromboxane Receptor (TP) Antagonist Potency
| Compound | Preparation | Agonist | pA2 | Reference |
| This compound (ZD1542) | Human platelets | U46619 | 8.3 | |
| This compound (ZD1542) | Rat thoracic aorta | U46619 | 8.6 | |
| This compound (ZD1542) | Guinea-pig trachea | U46619 | 8.3 | |
| GR32191 (TP antagonist) | Human platelets | U46619 | ~8.2 | [3] |
| R.68070 | Human platelets | U46619 | ~5.4 | [3] |
| CV-4151 | Human platelets | U46619 | ~4.8 | [3] |
| Ramatroban | TxA2 receptor | - | Ki = 10-13 nM | |
| Terutroban | TP receptor | - | IC50 = 16.4 nM |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize dual TP/TXS inhibitors.
Thromboxane Synthase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on thromboxane synthase activity.
Methodology:
-
Enzyme Source: Microsomal fractions from human platelets are a common source of thromboxane synthase.
-
Substrate: The natural substrate, prostaglandin H2 (PGH2), is used.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound. The reaction is initiated by the addition of PGH2.
-
Detection: The reaction is terminated, and the amount of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, is quantified. This is typically done using an Enzyme-Linked Immunosorbent Assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Thromboxane Receptor Antagonism Assay (pA2 Determination)
Objective: To determine the potency of a test compound as a competitive antagonist at the TP receptor, expressed as the pA2 value.
Methodology:
-
Preparation: Isolated tissues expressing TP receptors (e.g., rat thoracic aorta, guinea-pig trachea) or washed human platelets are used.
-
Agonist: A stable TXA2 mimetic, such as U46619, is used to induce a biological response (e.g., tissue contraction or platelet aggregation).
-
Protocol:
-
A cumulative concentration-response curve to the agonist (U46619) is generated in the absence of the antagonist.
-
The preparation is then incubated with a fixed concentration of the test compound (antagonist) for a predetermined time.
-
A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
-
-
Data Analysis: The concentration ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. The pA2 value is then determined using a Schild plot, where the log (concentration ratio - 1) is plotted against the negative log of the molar concentration of the antagonist.[4][5]
Platelet Aggregation Assay
Objective: To assess the effect of a test compound on platelet aggregation induced by various agonists.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained by centrifugation of whole blood collected in an anticoagulant (e.g., sodium citrate).
-
Aggregation Measurement: Platelet aggregation is typically measured using a light transmission aggregometer. An increase in light transmission through the PRP suspension corresponds to an increase in platelet aggregation.
-
Procedure:
-
PRP is placed in the aggregometer and stirred at a constant temperature (37°C).
-
The test compound or vehicle is added and incubated for a short period.
-
An agonist (e.g., U46619, collagen, ADP) is added to induce aggregation, and the change in light transmission is recorded over time.
-
-
Data Analysis: The maximum aggregation percentage is determined for each condition. The inhibitory effect of the test compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways relevant to the action of this compound and other dual TP/TXS inhibitors.
Caption: Prostanoid Biosynthesis Pathway and the site of action for TXS inhibitors.
Caption: Thromboxane Receptor (TP) Signaling Pathway and the site of action for TP antagonists.
Conclusion
This compound stands as a potent and selective dual TP/TXS inhibitor, demonstrating significant activity in various in vitro models. The comparative data presented in this guide highlight its efficacy relative to other compounds that target the thromboxane pathway. The dual mechanism of action, by both inhibiting TXA2 synthesis and blocking the TP receptor, represents a comprehensive approach to modulating this critical signaling cascade. For researchers in the field, understanding the experimental methodologies outlined is crucial for the accurate evaluation and comparison of novel compounds targeting this pathway. The continued exploration of dual TP/TXS inhibitors holds promise for the development of new and improved anti-thrombotic therapies.
References
- 1. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuron.mefst.hr [neuron.mefst.hr]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
ZD1542: A Comparative Analysis of a Thromboxane A2 Synthase Inhibitor and Receptor Antagonist Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ZD1542, a potent thromboxane A2 (TXA2) synthase inhibitor and TP receptor antagonist. The following sections detail its mechanism of action, comparative efficacy across different species supported by experimental data, and detailed protocols for key in vitro assays.
Mechanism of Action
ZD1542 exerts its pharmacological effects through a dual mechanism:
-
Inhibition of Thromboxane A2 Synthase (TXS): ZD1542 blocks the TXS enzyme, which is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). This inhibition leads to a decrease in the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.
-
Antagonism of Thromboxane A2 Receptor (TP Receptor): ZD1542 also acts as a competitive antagonist at the TP receptor, preventing the binding of any remaining TXA2 and other TP receptor agonists. This blockade further inhibits the downstream signaling pathways that lead to platelet activation and smooth muscle contraction.
The combined action of TXS inhibition and TP receptor antagonism makes ZD1542 a highly effective agent in modulating thromboxane-mediated physiological responses.
Thromboxane A2 Signaling Pathway
The following diagram illustrates the thromboxane A2 signaling pathway and the points of intervention for ZD1542.
A Comparative Guide to the Specificity of ICI D1542: A Dual Thromboxane A2 Synthase Inhibitor and Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro specificity and potency of ICI D1542 (also known as ZD1542), a dual inhibitor of thromboxane A2 (TXA2) synthase (TXS) and a thromboxane A2 (TP) receptor antagonist. Its performance is compared with other notable dual-action compounds: Ridogrel, R.68070, and CV-4151. This document is intended to assist researchers in selecting the most appropriate tool for their studies by presenting objective experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative In Vitro Activity
The following table summarizes the quantitative data for this compound and its alternatives. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
| Compound | Thromboxane Synthase (TXS) Inhibition (IC50, µM) | Thromboxane A2 (TP) Receptor Antagonism (pA2) | Species/System | Reference |
| This compound (ZD1542) | 0.016 | 8.3 | Human Platelet Microsomes / Human Platelets | [1] |
| 0.018 | 8.3 | Human Whole Blood / Human Platelets | [1] | |
| 0.009 | 8.5 | Rat Whole Blood / Rat Platelets | [1] | |
| 0.049 | 9.1 | Dog Whole Blood / Dog Platelets | [1] | |
| Ridogrel | Potent TXS inhibitor and TP receptor antagonist (specific IC50/pA2 values from direct comparative in vitro studies not readily available in cited literature) | - | Human | [2][3][4][5] |
| R.68070 | pIC50: 7.4 (equivalent to IC50 of ~0.04 µM) | 5.4 | Human Whole Blood / Human Platelets | |
| CV-4151 | pIC50: 6.9 (equivalent to IC50 of ~0.13 µM) | 4.8 | Human Whole Blood / Human Platelets |
Note on pA2 and pIC50 values:
-
A higher pA2 value indicates greater potency as a receptor antagonist.
-
A higher pIC50 value indicates greater potency as an enzyme inhibitor.
Specificity and Off-Target Effects
This compound (ZD1542): Studies have demonstrated the high specificity of ZD1542.
-
It shows weak activity against other prostanoid receptors, including PGD2, PGE1, and PGI2.[1]
-
At concentrations significantly higher than those required to block TP receptors, it does not affect the actions of non-prostanoid agonists.[1]
-
It has minimal effect on cyclo-oxygenase (COX) (IC50 > 100 µM) and prostacyclin (PGI2) synthase (IC50 = 18.0 µM).[1]
Information regarding the comprehensive off-target profiles of Ridogrel, R.68070, and CV-4151 against a broad panel of receptors and enzymes is not as extensively detailed in the available literature.
Experimental Protocols
Thromboxane A2 Synthase (TXS) Inhibition Assay (Whole Blood)
Objective: To determine the IC50 value of a test compound for the inhibition of TXA2 production in whole blood.
Methodology:
-
Blood Collection: Collect venous blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquot whole blood into tubes and add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Stimulation of TXA2 Production: Initiate coagulation and subsequent TXA2 production by adding a stimulating agent, such as collagen.
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 60 minutes) to allow for the conversion of arachidonic acid to TXA2.
-
Termination of Reaction and Sample Preparation: Stop the reaction by adding a chelating agent like EDTA and placing the samples on ice. Centrifuge the samples to separate the plasma.
-
Measurement of Thromboxane B2 (TXB2): TXA2 is unstable and rapidly hydrolyzes to the stable metabolite, TXB2. Measure the concentration of TXB2 in the plasma using a validated method such as an Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA).
-
Data Analysis: Plot the percentage inhibition of TXB2 production against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of TXB2 production.
Thromboxane A2 (TP) Receptor Antagonism Assay (Platelet Aggregation)
Objective: To determine the pA2 value of a test compound for its antagonist activity at the TP receptor.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Collect whole blood in tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Compound Incubation: Place aliquots of PRP into an aggregometer cuvette and incubate with various concentrations of the test compound (e.g., this compound) or vehicle control at 37°C.
-
Induction of Platelet Aggregation: Add a specific TP receptor agonist, such as U46619 (a stable TXA2 mimetic), to induce platelet aggregation.
-
Measurement of Aggregation: Monitor the change in light transmittance through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the light transmittance increases.
-
Data Analysis: Generate dose-response curves for the agonist (U46619) in the absence and presence of different concentrations of the antagonist (test compound). The pA2 value is then calculated using a Schild plot analysis, which provides a measure of the antagonist's affinity for the receptor.
Mandatory Visualizations
Signaling Pathway of Thromboxane A2
Caption: Thromboxane A2 signaling pathway and points of inhibition by this compound.
Experimental Workflow for Specificity Confirmation
Caption: Experimental workflow for confirming the specificity of a dual TXS/TP inhibitor.
References
- 1. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 receptor antagonism and synthase inhibition in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmacologyeducation.org [pharmacologyeducation.org]
- 5. [Ridogrel, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: ZD1542 Versus Selective TP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ZD1542, a dual-action thromboxane A2 synthase (TXS) inhibitor and thromboxane prostanoid (TP) receptor antagonist, with selective TP receptor antagonists. The information is compiled from various in vitro studies to offer a comprehensive overview for researchers in pharmacology and drug development.
Introduction to Thromboxane Modulation
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in cardiovascular diseases.[1][2] Its biological effects are mediated through the TP receptor.[1][2] Pharmacological intervention in the TXA2 pathway has primarily focused on two strategies: inhibition of TXA2 synthesis and blockade of the TP receptor.[1][2] While selective TP receptor antagonists block the action of TXA2 and other prostanoid agonists at the receptor level, dual-action compounds like ZD1542 offer a combined approach by also inhibiting the synthesis of TXA2.[1][2][3] This guide explores the pharmacological profiles of ZD1542 and key selective TP receptor antagonists, presenting available quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Performance Data
The following tables summarize the in vitro potency of ZD1542 and several selective TP receptor antagonists. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of ZD1542 [3]
| Activity | Parameter | Species | Value (µM) |
| Thromboxane Synthase Inhibition | IC50 (microsomal) | Human | 0.016 |
| IC50 (whole blood, collagen-stimulated) | Human | 0.018 | |
| IC50 (whole blood, collagen-stimulated) | Rat | 0.009 | |
| IC50 (whole blood, collagen-stimulated) | Dog | 0.049 | |
| TP Receptor Antagonism | pA2 (U46619-induced platelet aggregation) | Human | 8.3 |
| pA2 (U46619-induced platelet aggregation) | Rat | 8.5 | |
| pA2 (U46619-induced platelet aggregation) | Dog | 9.1 | |
| pA2 (U46619-mediated aorta contraction) | Rat | 8.6 |
Table 2: In Vitro Potency of Selective TP Receptor Antagonists
| Compound | Parameter | Species/System | Value | Reference |
| Terutroban (S18886) | pA2 | Human platelets | Not specified | [4] |
| Seratrodast (AA-2414) | pA2 | Guinea-pig trachea | Not specified | [5] |
| SQ-29,548 | pA2 (U46619-mediated aorta contraction) | Rat | 8.4 | [5] |
| pA2 (9,11-azo PGH2-mediated trachea contraction) | Guinea-pig | 7.8 | [5] | |
| GR32191 | pA2 (U46619-induced platelet aggregation) | Human | ~8.2 | [6] |
| Daltroban (BM 13.505) | pA2 | Not specified | Not specified | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
TP Receptor Signaling Pathway
This diagram illustrates the primary signaling cascades initiated by the activation of the TP receptor by its agonist, Thromboxane A2.
Caption: TP Receptor Signaling Cascade.
Experimental Workflow for pA2 Determination
This diagram outlines the typical workflow for determining the pA2 value of a TP receptor antagonist using an in vitro platelet aggregation assay.
Caption: pA2 Determination Workflow.
Experimental Protocols
Determination of pA2 for TP Receptor Antagonism (Platelet Aggregation Assay)
This protocol describes the determination of the apparent pA2 value, a measure of antagonist potency, using human platelet-rich plasma (PRP).[3][6]
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing 3.8% (w/v) sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Adjust the platelet count of the PRP to 2.5-3.0 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
2. Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C in a light transmission aggregometer.
-
Add various concentrations of the TP receptor antagonist (e.g., ZD1542, Terutroban) or vehicle to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding increasing concentrations of a TP receptor agonist, such as U46619.
-
Monitor the change in light transmission for 5-10 minutes to measure the extent of platelet aggregation.
3. Data Analysis (Schild Analysis):
-
Construct concentration-response curves for the agonist (U46619) in the absence and presence of different concentrations of the antagonist.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[7]
Determination of IC50 for Thromboxane Synthase Inhibition
This protocol outlines the method to determine the half-maximal inhibitory concentration (IC50) of a compound against thromboxane synthase in human platelets.[3]
1. Preparation of Platelet Microsomes:
-
Isolate human platelets from whole blood as described previously.
-
Resuspend the platelet pellet in a suitable buffer and lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at a low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
2. Thromboxane Synthase Activity Assay:
-
Pre-incubate the platelet microsomes with various concentrations of the test compound (e.g., ZD1542) or vehicle at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
-
After a defined incubation period, terminate the reaction.
-
Measure the amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, produced using a specific immunoassay (e.g., ELISA or radioimmunoassay).
3. Data Analysis:
-
Plot the percentage of inhibition of TXB2 production against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in TXB2 production, from the resulting dose-response curve.
Discussion
The data presented highlights the distinct pharmacological profile of ZD1542, which combines potent inhibition of thromboxane synthase with high-affinity antagonism of the TP receptor.[3] This dual mechanism of action contrasts with selective TP receptor antagonists that only block the receptor.
The rationale for developing dual-acting compounds stems from the understanding that inhibiting thromboxane synthase alone can lead to the accumulation of its substrate, PGH2, which can still activate TP receptors.[2] By simultaneously blocking the receptor, dual inhibitors like ZD1542 may offer a more complete blockade of the thromboxane pathway.
Selective TP receptor antagonists, on the other hand, provide a targeted approach to block the effects of not only TXA2 but also other prostanoid ligands that can activate the TP receptor. The choice between a dual inhibitor and a selective antagonist will depend on the specific research question or therapeutic goal. For instance, in conditions where both the synthesis and action of TXA2 are pathologically elevated, a dual inhibitor might be advantageous. Conversely, where receptor activation by various prostanoids is the primary concern, a selective antagonist might be more appropriate.
The experimental protocols provided serve as a foundation for researchers to conduct their own comparative studies. Adherence to standardized methodologies is crucial for generating reliable and comparable data to further elucidate the pharmacological nuances of these compounds.
Conclusion
ZD1542 represents a class of dual-action agents that potently inhibit both the synthesis of thromboxane A2 and its action at the TP receptor. This profile distinguishes it from selective TP receptor antagonists. The quantitative data, though sourced from various studies, provides a valuable starting point for comparison. Further head-to-head studies under standardized conditions are warranted to definitively establish the relative performance of ZD1542 against a range of selective TP receptor antagonists. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers to design and interpret studies in this important area of pharmacology.
References
- 1. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuron.mefst.hr [neuron.mefst.hr]
Cross-Validation of ICI D1542 Results: A Comparative Guide to Thromboxane A2 Modulation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro pharmacological data of ICI D1542 (also known as ZD1542), a potent thromboxane A2 synthase (TXS) inhibitor and thromboxane A2 (TP) receptor antagonist, with contemporary and alternative methodologies. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathway, this document serves as a valuable resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a well-characterized dual-action inhibitor of the thromboxane A2 pathway, demonstrating potent inhibition of both thromboxane A2 synthase and the thromboxane A2 receptor. This guide revisits the original in vitro data for this compound and cross-validates these findings by comparing the classical experimental approaches with modern, higher-throughput, and more sensitive techniques. This comparison underscores the enduring relevance of the original findings while highlighting the advancements in pharmacological screening and analysis.
Data Presentation: this compound In Vitro Activity
The following tables summarize the key in vitro pharmacological data for this compound, providing a baseline for comparison with other methods.
Table 1: Thromboxane A2 Synthase (TXS) Inhibitory Activity of this compound [1]
| Assay Type | Species | IC50 (µM) |
| Human Platelet Microsomal TXB2 Production | Human | 0.016 |
| Collagen-Stimulated TXS in Whole Blood | Human | 0.018 |
| Collagen-Stimulated TXS in Whole Blood | Rat | 0.009 |
| Collagen-Stimulated TXS in Whole Blood | Dog | 0.049 |
Table 2: Thromboxane A2 (TP) Receptor Antagonist Activity of this compound [1]
| Assay Type | Agonist | Species/Tissue | Apparent pA2 |
| Platelet Aggregation | U46619 | Human | 8.3 |
| Platelet Aggregation | U46619 | Rat | 8.5 |
| Platelet Aggregation | U46619 | Dog | 9.1 |
| Smooth Muscle Contraction | U46619 | Rat Thoracic Aorta | 8.6 |
| Smooth Muscle Contraction | U46619 | Guinea-Pig Trachea | 8.3 |
| Smooth Muscle Contraction | U46619 | Guinea-Pig Lung Parenchyma | 8.5 |
Thromboxane A2 Signaling Pathway
The following diagram illustrates the signaling pathway of Thromboxane A2, highlighting the points of intervention for inhibitors like this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound and compares them with modern alternatives.
Thromboxane B2 (TXB2) Production Assay
Classical Method: Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA)
This method was traditionally used to measure the concentration of TXB2, a stable metabolite of TXA2, in biological samples.
-
Principle: Competitive binding assay where unlabeled TXB2 in the sample competes with a fixed amount of labeled TXB2 (radiolabeled for RIA, enzyme-labeled for EIA/ELISA) for binding to a limited amount of anti-TXB2 antibody. The amount of labeled TXB2 bound to the antibody is inversely proportional to the concentration of TXB2 in the sample.
-
Protocol Outline:
-
Sample Preparation: Platelet microsomes or whole blood is stimulated (e.g., with collagen) to induce TXA2 production. The reaction is stopped, and the sample is processed to extract prostaglandins.
-
Assay: The sample extract is incubated with anti-TXB2 antibody and a known amount of labeled TXB2.
-
Separation: The antibody-bound and free labeled TXB2 are separated.
-
Detection: The amount of radioactivity (RIA) or color development (EIA/ELISA) in the antibody-bound fraction is measured.
-
Quantification: A standard curve is generated using known concentrations of TXB2 to determine the concentration in the samples.
-
Modern Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher specificity and sensitivity for the quantification of TXB2.
-
Principle: This technique separates TXB2 from other molecules in the sample using liquid chromatography, followed by ionization and detection based on its mass-to-charge ratio using tandem mass spectrometry.
-
Advantages: High specificity (distinguishes between structurally similar prostaglandins), high sensitivity (detects very low concentrations), and the ability to multiplex (measure multiple eicosanoids simultaneously).[2][3][4]
-
Protocol Outline:
-
Sample Preparation: Similar to the classical method, but often involves solid-phase extraction for sample cleanup and concentration. An internal standard (a deuterated version of TXB2) is added for accurate quantification.
-
LC Separation: The extracted sample is injected into a liquid chromatograph to separate TXB2 from other components.
-
MS/MS Detection: The eluting TXB2 is ionized and fragmented in the mass spectrometer. Specific parent and daughter ion transitions are monitored for quantification.
-
Data Analysis: The ratio of the signal from the endogenous TXB2 to the internal standard is used to calculate the precise concentration.
-
Platelet Aggregation Assay
Classical Method: Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[5][6]
-
Principle: Measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Protocol Outline:
-
PRP Preparation: Whole blood is centrifuged at a low speed to obtain platelet-rich plasma.
-
Assay: PRP is placed in a cuvette with a stir bar at 37°C in an aggregometer. A baseline light transmission is established.
-
Agonist Addition: An agonist, such as the TXA2 mimetic U46619, is added to induce aggregation.
-
Measurement: The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation is reported as a percentage.
-
pA2 Determination: For antagonists like this compound, concentration-response curves to the agonist are generated in the presence of increasing concentrations of the antagonist to calculate the pA2 value, a measure of antagonist potency.
-
Modern Alternatives:
-
96-Well Plate-Based Aggregometry: This method adapts the principle of LTA to a high-throughput format, allowing for the simultaneous testing of multiple samples and conditions. It requires smaller sample volumes and is more efficient than traditional LTA.[1]
-
Flow Cytometry: This technique can assess various aspects of platelet activation, including the expression of surface receptors (e.g., P-selectin, activated GPIIb/IIIa) and platelet aggregation in whole blood, requiring smaller sample volumes.[5]
-
High-Throughput Screening (HTS) Assays: For drug discovery, HTS assays based on fluorescence or luminescence can be used to screen large compound libraries for inhibitors of platelet aggregation. These assays often measure changes in intracellular calcium, a key signaling molecule in platelet activation.
Vascular Smooth Muscle Contraction Assay
Classical Method: Organ Bath Assay
This ex vivo method directly measures the contractile response of isolated blood vessels.
-
Principle: A segment of a blood vessel (e.g., thoracic aorta) is suspended in an organ bath containing a physiological salt solution, and its contraction in response to an agonist is measured using a force transducer.
-
Protocol Outline:
-
Tissue Preparation: A blood vessel is dissected and cut into rings.
-
Mounting: The rings are mounted in an organ bath filled with warmed, aerated physiological solution.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist Addition: A contractile agonist like U46619 is added in a cumulative manner to generate a concentration-response curve.
-
Antagonist Testing: To determine the pA2 value of an antagonist like this compound, concentration-response curves to the agonist are performed in the presence of different concentrations of the antagonist.
-
Data Analysis: The contractile force is recorded, and pA2 values are calculated using Schild plot analysis.
-
Modern Alternatives:
-
Cell-Based Contraction Assays: These in vitro assays use cultured vascular smooth muscle cells. Contraction can be assessed by changes in cell morphology (e.g., surface area reduction) or through more sophisticated techniques like traction force microscopy.
-
High-Content Imaging: Automated microscopy and image analysis can be used to screen for compounds that inhibit agonist-induced contraction of cultured smooth muscle cells in a high-throughput manner.
Experimental Workflow for Characterizing a Dual-Action TXS Inhibitor and TP Receptor Antagonist
The following diagram outlines a typical experimental workflow for characterizing a compound like this compound.
Conclusion
The foundational in vitro data for this compound, obtained through classical pharmacological assays, has proven to be robust and informative. Modern methodologies, such as LC-MS/MS and high-throughput screening platforms, now offer increased sensitivity, specificity, and efficiency. The cross-validation of the original findings with the principles of these newer techniques confirms the dual mechanism of action of this compound as a potent thromboxane A2 synthase inhibitor and receptor antagonist. This guide serves to bridge the gap between established knowledge and contemporary experimental approaches, providing a valuable framework for future research in the field of eicosanoid pharmacology.
References
- 1. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
ZD1542: A Comparative Analysis of a Dual-Action Thromboxane Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of ZD1542, a potent dual-action thromboxane A2 synthase inhibitor and receptor antagonist, against other established drugs targeting the thromboxane pathway. The data presented is compiled from preclinical studies to facilitate an objective assessment of its therapeutic potential.
Mechanism of Action: The Thromboxane Pathway
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis and cardiovascular diseases. Its synthesis is initiated from arachidonic acid by cyclooxygenase (COX) enzymes to form prostaglandin H2 (PGH2), which is then converted to TXA2 by thromboxane synthase. TXA2 exerts its effects by binding to thromboxane prostanoid (TP) receptors. ZD1542 exhibits a dual mechanism of action by both inhibiting the synthesis of TXA2 and blocking its receptor.
Caption: Simplified signaling pathway of thromboxane A2 and points of intervention.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of ZD1542 in comparison to other agents that modulate the thromboxane pathway. Data is extracted from key preclinical studies. It is important to note that these values were not all generated in head-to-head experiments and are presented for comparative purposes.
Table 1: Thromboxane A2 Synthase Inhibition
The potency of thromboxane A2 synthase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or as the negative logarithm of the IC50 (pIC50). Lower IC50 values and higher pIC50 values indicate greater potency.
| Compound | IC50 (µM) | pIC50 | Species/System | Reference |
| ZD1542 | 0.016 | - | Human Platelet Microsomes | [1] |
| ZD1542 | 0.018 | - | Human Whole Blood (collagen-stimulated) | [1] |
| ZD1542 | 0.009 | - | Rat Whole Blood (collagen-stimulated) | [1] |
| ZD1542 | 0.049 | - | Dog Whole Blood (collagen-stimulated) | [1] |
| R.68070 | - | 7.4 | Human Serum | [2] |
| CV-4151 | - | 6.9 | Human Serum | [2] |
| Dazoxiben | - | 5.7 | Human Serum | [2] |
| Aspirin | - | 5.3 | Human Serum | [2] |
Table 2: Thromboxane A2 (TP) Receptor Antagonism
The potency of TP receptor antagonists is determined by their ability to inhibit the effects of a stable thromboxane mimetic, such as U46619, and is expressed as the apparent pA2 value. A higher pA2 value signifies greater antagonist potency.
| Compound | Apparent pA2 | Species/System | Reference |
| ZD1542 | 8.3 | Human Platelets | [1] |
| ZD1542 | 8.5 | Rat Platelets | [1] |
| ZD1542 | 9.1 | Dog Platelets | [1] |
| ZD1542 | 8.6 | Rat Thoracic Aorta | [1] |
| ZD1542 | 8.3 | Guinea-pig Trachea | [1] |
| ZD1542 | 8.5 | Guinea-pig Lung Parenchyma | [1] |
| GR32191 | ~8.2 | Human Platelets | [2] |
| R.68070 | ~5.4 | Human Platelets | [2] |
| CV-4151 | ~4.8 | Human Platelets | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thromboxane A2 Synthase Inhibition Assay (Human Platelet Microsomes)
This in vitro assay determines the concentration of a compound required to inhibit 50% of thromboxane A2 synthase activity.
Caption: Workflow for determining thromboxane synthase inhibition (IC50).
Detailed Steps:
-
Preparation of Human Platelet Microsomes: Human platelets are isolated from whole blood by centrifugation. The platelet pellet is washed, resuspended, and then lysed by sonication or freeze-thawing. Microsomal fractions, which contain the thromboxane synthase enzyme, are then isolated by ultracentrifugation.
-
Incubation: The platelet microsomal preparation is pre-incubated with various concentrations of ZD1542 or a vehicle control for a specified period at 37°C.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2). The mixture is incubated for a short period (e.g., 1-2 minutes) at 37°C to allow for the enzymatic conversion of PGH2 to thromboxane A2.
-
Termination and Measurement: The reaction is stopped by the addition of a quenching agent (e.g., a cold acidic solution). The unstable thromboxane A2 rapidly hydrolyzes to its stable metabolite, thromboxane B2 (TXB2). The concentration of TXB2 is then quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition of TXB2 formation at each concentration of ZD1542 is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Thromboxane A2 (TP) Receptor Antagonism Assay (Platelet Aggregation)
This assay measures the ability of an antagonist to inhibit platelet aggregation induced by a stable thromboxane A2 mimetic, U46619.
Caption: Workflow for determining TP receptor antagonism (pA2).
Detailed Steps:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected into an anticoagulant (e.g., sodium citrate). PRP is prepared by centrifuging the blood at a low speed to pellet the red and white blood cells, leaving the platelets suspended in the plasma.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A sample of PRP is placed in a cuvette and stirred continuously at 37°C. The baseline light transmission through the PRP is recorded.
-
Incubation with Antagonist: PRP is pre-incubated with a specific concentration of ZD1542 or vehicle for a set period.
-
Induction of Aggregation: A concentration-response curve to the thromboxane A2 mimetic, U46619, is generated by adding increasing concentrations of the agonist to the PRP and recording the maximum change in light transmission, which corresponds to the degree of platelet aggregation.
-
Data Analysis: Concentration-response curves for U46619 are generated in the absence and presence of several fixed concentrations of ZD1542. The dose ratio (the ratio of the EC50 of U46619 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of ZD1542. The pA2 value is the intercept of the regression line with the x-axis.
Concluding Remarks
The available in vitro data indicates that ZD1542 is a highly potent dual-action agent, exhibiting strong inhibitory activity against thromboxane A2 synthase and potent antagonism at the thromboxane A2 receptor. When compared to other experimental and established drugs, ZD1542 demonstrates a favorable profile in preclinical models. Specifically, its thromboxane synthase inhibitory potency appears to be in a similar nanomolar range to other potent inhibitors, while its TP receptor antagonist activity is comparable to the potent antagonist GR32191. The dual mechanism of ZD1542 may offer a therapeutic advantage over agents with a single mode of action. Further studies, including head-to-head in vivo comparisons and clinical trials, would be necessary to fully elucidate the therapeutic potential of ZD1542 relative to established antithrombotic agents.
References
- 1. ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of ICI D1542 and Alternative Thromboxane Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of ICI D1542 (also known as ZD1542), a dual thromboxane A2 synthase (TXS) inhibitor and thromboxane A2 (TP) receptor antagonist, with other key modulators of the thromboxane pathway. The information presented herein is intended to assist researchers and drug development professionals in evaluating and selecting appropriate compounds for their studies.
Introduction to Thromboxane Modulation
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and inflammation. It is a powerful vasoconstrictor and promoter of platelet aggregation. Consequently, modulation of the TXA2 signaling pathway through the inhibition of its synthesis or the antagonism of its receptor (TP) is a key therapeutic strategy for the prevention and treatment of cardiovascular and thrombotic diseases.
This compound stands out as a dual-action compound, simultaneously targeting both TXS and the TP receptor. This guide compares its in vitro bioactivity with compounds exhibiting different mechanisms of action:
-
Dual TXS Inhibitors and TP Receptor Antagonists: (e.g., Ridogrel)
-
Selective TXS Inhibitors: (e.g., Dazoxiben, Ozagrel)
-
Selective TP Receptor Antagonists: (e.g., Ramatroban, Terutroban)
Comparative Bioactivity Data
The following table summarizes the in vitro bioactivity of this compound and its alternatives. Data is presented to allow for a direct comparison of their potency against their respective targets.
| Compound | Primary Mechanism of Action | Target | Assay System | Bioactivity (IC50 / pA2 / Ki) |
| This compound (ZD1542) | Dual TXS Inhibitor / TP Receptor Antagonist | TXS | Human Platelet Microsomes | IC50: 16 nM |
| TP Receptor | Human Platelets (U46619-induced aggregation) | pA2: 8.3 | ||
| TP Receptor | Rat Thoracic Aorta (U46619-induced contraction) | pA2: 8.6 | ||
| Ridogrel | Dual TXS Inhibitor / TP Receptor Antagonist | TXS | Human Platelets | Reduces TXB2 release (concentration-dependent)[1] |
| TP Receptor | Human Platelets ([3H]SQ29548 binding) | IC50: 5.2 µM [2] | ||
| TP Receptor | Human Platelets (U46619-induced aggregation) | ED50: 27 µM [2] | ||
| Dazoxiben | Selective TXS Inhibitor | TXS | Clotting Human Whole Blood | IC50: 0.3 µg/mL [3] |
| TXS | Human Platelet-Rich Plasma | Inhibits TXB2 synthesis (concentration-dependent)[4] | ||
| Ozagrel | Selective TXS Inhibitor | TXS | Rat Blood | ID50 (oral): 0.92 mg/kg (for AA-induced aggregation)[5] |
| TXS | Rat Thrombosis Model | ID50 (oral): 13.7 mg/kg [5] | ||
| Ramatroban | Selective TP Receptor Antagonist | TP Receptor | --- | Ki: 10-13 nM [6] |
| TP Receptor | --- | IC50 (vs [3H]SQ29548): 68 nM [7] | ||
| TP Receptor | --- | IC50 (vs U-46619): 30 nM [7] | ||
| Terutroban | Selective TP Receptor Antagonist | TP Receptor | --- | IC50: 16.4 nM [8] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
Detailed Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human volunteers into tubes containing 3.8% (w/v) sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL with PPP.
-
-
Aggregation Measurement:
-
Pre-warm PRP samples to 37°C for 5 minutes in a light transmission aggregometer.
-
Add the test compound (e.g., this compound) or vehicle control and incubate for a specified time (e.g., 5 minutes).
-
Induce platelet aggregation by adding an agonist such as collagen (e.g., 2 µg/mL) or the TXA2 mimetic U46619 (e.g., 1 µM).[9][10]
-
Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the agonist-induced aggregation. For competitive antagonists, the pA2 value can be calculated from the rightward shift of the agonist dose-response curve.
-
In Vitro Thromboxane B2 (TXB2) Production Assay
This assay quantifies the inhibition of TXA2 synthase activity by measuring the production of its stable metabolite, TXB2.
-
Sample Preparation:
-
Prepare washed human platelets from whole blood by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Alternatively, use human platelet microsomes prepared by sonication and differential centrifugation of platelets.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the platelet preparation with the test compound or vehicle at 37°C.
-
Initiate the reaction by adding arachidonic acid (the substrate for COX-1 and subsequently TXS).
-
After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., indomethacin in ethanol).
-
Centrifuge the samples to pellet any cellular debris.
-
Measure the concentration of TXB2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.[11][12][13][14][15]
-
Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of TXB2 production.
-
Ex Vivo Vascular Smooth Muscle Contraction Assay
This assay assesses the ability of a compound to antagonize the vasoconstrictor effects of a TP receptor agonist on isolated blood vessels.
-
Tissue Preparation:
-
Euthanize a rat and dissect the thoracic aorta in cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.[16]
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Contraction Measurement:
-
Connect the aortic rings to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes.
-
Induce a stable contraction by adding the TP receptor agonist U46619 to the organ bath.[17][18][19]
-
Once a stable contraction is achieved, add the test compound in a cumulative manner to obtain a dose-response curve for its relaxant effect.
-
To determine antagonist potency (pA2), pre-incubate the tissues with different concentrations of the antagonist before generating a cumulative concentration-response curve to the agonist (U46619). The pA2 value is a measure of the antagonist's affinity for the receptor.
-
Conclusion
This compound demonstrates potent dual activity, inhibiting thromboxane synthesis and blocking the thromboxane receptor. This dual mechanism of action may offer a more comprehensive blockade of the thromboxane pathway compared to selective inhibitors or antagonists alone. The data and protocols presented in this guide provide a foundation for the comparative evaluation of this compound and other thromboxane modulators, aiding in the selection of the most appropriate tool compounds for preclinical research and drug development in the field of cardiovascular and inflammatory diseases.
References
- 1. Ridogrel, a dual thromboxane synthase inhibitor and receptor antagonist: anti-inflammatory profile in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptor binding properties in human platelets of ridogrel, a combined TXA2 synthase inhibitor--TXA2/PG-END receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Platelet aggregation studies: autologous platelet-poor plasma inhibits platelet aggregation when added to platelet-rich plasma to normalize platelet count | Haematologica [haematologica.org]
- 11. A rapid and simple assay for the study of thromboxane B2 synthesis by intact human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. arborassays.com [arborassays.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reprocell.com [reprocell.com]
- 17. Response of rat thoracic aortic rings to thromboxane mimetic U-46,619: roles of endothelium-derived relaxing factor and thromboxane A2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ICI D1542 (1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride)
Essential guidance for the safe and compliant disposal of ICI D1542, ensuring the safety of laboratory personnel and environmental protection. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.
Immediate Actions and Safety Precautions
Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of a spill, avoid generating dust. The spilled solid should be carefully taken up and placed in a designated, labeled container for disposal.
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. While some sources suggest that small quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting due to the potential for unforeseen reactions and environmental contamination.[1]
-
Waste Identification and Collection:
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
The container label should include the chemical name (1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride), CAS number (100991-92-2), and any relevant hazard information.
-
Solutions of this compound should be collected in a separate, labeled container for liquid chemical waste.
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical.
-
Keep the container tightly closed and store it in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and quantity.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
Chemical and Physical Properties
The following table summarizes the key quantitative data for 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride.
| Property | Value |
| CAS Number | 100991-92-2 |
| Molecular Formula | C₅H₁₁NO₃ · HCl |
| Molecular Weight | 169.61 g/mol |
| Appearance | Crystalline solid[2] |
| Solubility | DMSO: 10 mg/ml, PBS (pH 7.2): 1 mg/ml[2] |
| Storage Temperature | 2-8°C |
Experimental Protocols
While specific experimental protocols involving the disposal of this compound are not available, the general principle is to decontaminate any equipment or surfaces that have come into contact with the chemical. This can be achieved by washing with soap and water or a suitable solvent, with the cleaning solutions being collected as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This guidance is intended to supplement, not replace, institutional and regulatory protocols. Always prioritize safety and compliance with the regulations in your specific location.
References
Essential Safety and Handling Protocols for Unidentified Chemical Agent ICI D1542
Immediate attention for all personnel: A specific Safety Data Sheet (SDS) for the chemical agent designated as "ICI D1542" could not be located in publicly available resources. The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. This information is intended to supplement, not replace, the specific directives of a chemical's SDS. It is imperative to obtain the official SDS for this compound from the manufacturer or supplier before any handling, storage, or disposal activities are initiated.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific hazards (e.g., toxicity, corrosivity, reactivity) outlined in the chemical's SDS. The following table provides a general framework for PPE selection that should be verified and adapted based on the specific properties of this compound.
| Protection Type | General Recommendations | Specific Considerations (to be verified with SDS) |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Confirm if the substance is corrosive or causes severe eye irritation. |
| Skin Protection | Standard laboratory coat. Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1] | The specific glove material and thickness must be selected based on the chemical's breakthrough time and permeation rate, which will be specified in the SDS. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[1] | If ventilation is inadequate or if the substance is highly volatile or toxic, a respirator may be necessary. The type of respirator and cartridge must be chosen based on the exposure limits and chemical properties detailed in the SDS. |
| Additional Protection | Protective clothing to prevent skin contact.[1] Emergency eyewash stations and safety showers should be readily accessible.[1] | Consider the need for specialized protective clothing if there is a risk of significant exposure. |
Operational and Disposal Plans
Safe laboratory practice necessitates a clear and systematic approach to the handling and disposal of all chemicals. The following procedural steps provide a general workflow that must be tailored to the specific hazards and regulatory requirements associated with this compound.
Step 1: Pre-Handling Preparation
-
Obtain and Review the SDS: Before any work begins, all personnel must read and understand the Safety Data Sheet for this compound.
-
Assemble PPE: Don all required personal protective equipment as specified in the SDS.
-
Prepare Work Area: Ensure the work area is clean, uncluttered, and located within a properly functioning chemical fume hood if required.[2]
-
Locate Emergency Equipment: Confirm the location and operational status of eyewash stations, safety showers, and fire extinguishers.[1]
Step 2: Chemical Handling
-
Transportation: Transport chemicals in secondary, shatter-resistant containers.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of dust or aerosols.
-
Storage: Store the chemical in a tightly closed, properly labeled container in a designated, well-ventilated area, away from incompatible materials.[2] Storage conditions such as temperature and protection from light should be followed as per the SDS.[2]
Step 3: Spill Management
-
Evacuate: In the event of a large spill, evacuate the immediate area.
-
Alert: Notify laboratory personnel and the institutional Environmental Health and Safety (EHS) department.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials.[3]
-
Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.[3]
Step 4: Waste Disposal
-
Waste Segregation: Do not mix hazardous waste with non-hazardous waste.[4]
-
Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.[5]
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents.[5]
-
Disposal Request: Follow institutional procedures to request a hazardous waste pickup from the EHS department. All waste disposal must comply with local, state, and federal regulations.[5]
Step 5: Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]
Safe Chemical Handling Workflow
Caption: General workflow for safe chemical handling in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
